Product packaging for 4-oxo-5H-pyrimidine-5-carbonitrile(Cat. No.:)

4-oxo-5H-pyrimidine-5-carbonitrile

Cat. No.: B12359885
M. Wt: 121.10 g/mol
InChI Key: PCJIOFDVEVZVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Oxo-5H-pyrimidine-5-carbonitrile is a versatile pyrimidine derivative that serves as a fundamental synthetic intermediate for constructing complex heterocyclic systems with significant research potential. Compounds based on the pyrimidine-5-carbonitrile scaffold are extensively investigated for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities . Researchers utilize this core structure to develop new molecules that inhibit the growth of Gram-positive and Gram-negative bacteria . In cancer research, pyrimidine-5-carbonitrile derivatives have demonstrated promising cytotoxic activities against various cancerous cell lines, such as colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . The pyrimidine nucleus is a key component in nucleic acids and many therapeutic agents, making its synthetic analogs crucial for probing biological pathways and developing novel chemotherapeutic strategies . This compound is also a valuable precursor in eco-friendly synthesis methodologies, including nanoparticle-catalyzed reactions, supporting the development of sustainable chemistry practices . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N3O B12359885 4-oxo-5H-pyrimidine-5-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3N3O

Molecular Weight

121.10 g/mol

IUPAC Name

4-oxo-5H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-4H

InChI Key

PCJIOFDVEVZVLX-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=O)C1C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 4-oxo-5H-pyrimidine-5-carbonitrile and its Derivatives: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key biological activities of the 4-oxo-5H-pyrimidine-5-carbonitrile scaffold and its derivatives. While specific experimental data for the parent compound is limited, this document compiles available data for structurally related analogs to offer valuable insights. This class of compounds has garnered significant attention in medicinal chemistry, demonstrating notable inhibitory activity against key signaling proteins such as PIM-1 kinase, Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2). Detailed experimental protocols for the synthesis of relevant derivatives are provided, alongside visualizations of the implicated biological pathways to facilitate a deeper understanding of their mechanism of action.

Physicochemical Properties

Table 1: Physicochemical Data for 4-oxo-pyrimidine-5-carbonitrile Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted XlogPReference
6-oxo-1H-pyrimidine-5-carbonitrileC₅H₃N₃O121.09Not Reported-0.8[1]
4-amino-6-oxo-1H-pyrimidine-5-carbonitrileC₅H₄N₄O136.11Not ReportedNot Reported[2]
7-amino-4-oxo-5-phenyl-3,5-dihydro-4h-pyrano(2,3-d)pyrimidine-6-carbonitrileC₁₄H₁₀N₄O₂278.26Not ReportedNot Reported
5-Oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carbonitrileC₉H₄N₄OS232.22> 300Not Reported[3]
4-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carbonitrileC₁₀H₆N₄OS246.25224–226Not Reported[3]

Note: The properties listed above are for derivatives of 4-oxo-pyrimidine-5-carbonitrile and not the parent compound itself. These derivatives feature additional fused rings or substituents that significantly influence their physicochemical properties.

Experimental Protocols: Synthesis of Pyrimidine-5-carbonitrile Derivatives

The synthesis of the 4-oxo-pyrimidine-5-carbonitrile core and its derivatives often involves a multi-component reaction, a highly efficient approach in synthetic chemistry. A general protocol, based on recurring methodologies for analogous structures, is outlined below.

General Procedure for the Three-Component Synthesis of 4-Amino-5-pyrimidinecarbonitrile Derivatives

This method is adapted from established procedures for similar compounds.[4]

Materials:

  • An appropriate aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • An amidine hydrochloride (e.g., benzamidine hydrochloride) (1 mmol)

  • Sodium acetate (catalyst)

  • Water or an appropriate solvent (e.g., ethanol, toluene)

Protocol:

  • A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), the amidine hydrochloride (1 mmol), and a catalytic amount of sodium acetate is prepared in a round-bottom flask.

  • Water is added as a solvent, and the mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Alternatively, for microwave-assisted synthesis, the reactants are placed in a sealed vessel with an appropriate solvent (e.g., toluene with a few drops of triethylamine) and irradiated in a microwave reactor.[4]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold water or an appropriate solvent, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4-amino-5-pyrimidinecarbonitrile derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Aldehyde Aldehyde Reaction Three-Component Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Amidine Amidine Amidine->Reaction Solvent Solvent (e.g., Water, Toluene) Solvent->Reaction Catalyst Catalyst (e.g., Sodium Acetate) Catalyst->Reaction Heating Heating Method (Reflux or Microwave) Heating->Reaction Workup Work-up & Isolation Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 4-Amino-5-pyrimidinecarbonitrile Derivative Purification->Product

Caption: PIM-1 kinase signaling pathway and its inhibition by pyrimidine-5-carbonitrile derivatives.

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration. [5][6]Dysregulation of EGFR signaling is a hallmark of many cancers. Novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent EGFR inhibitors. [7]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR binds & activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine 4-Oxo-pyrimidine- 5-carbonitrile Derivative Pyrimidine->EGFR inhibits

Caption: EGFR signaling pathway and its inhibition by pyrimidine-5-carbonitrile derivatives.

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. [8]COX-2 is also overexpressed in several types of cancer. Pyrimidine-5-carbonitrile derivatives have been developed as selective COX-2 inhibitors with potential anti-inflammatory and anticancer activities. [9]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 induces expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins converts to Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Pyrimidine 4-Oxo-pyrimidine- 5-carbonitrile Derivative Pyrimidine->COX2 inhibits

Caption: COX-2 inflammatory pathway and its inhibition by pyrimidine-5-carbonitrile derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential as inhibitors of key biological targets implicated in cancer and inflammation. While comprehensive physicochemical data for the parent compound remains to be elucidated, the information gathered on its analogs provides a strong foundation for the rational design of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with its diverse biological activity, underscores its importance for future drug discovery and development efforts. Further research is warranted to fully characterize the parent compound and to explore the full therapeutic potential of this promising class of molecules.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Oxo-1,4-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-oxo-1,4-dihydropyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. While a dedicated, peer-reviewed synthesis for this specific parent compound is not extensively documented, this guide outlines a highly plausible synthetic route based on well-established multi-component reaction methodologies prevalent in the synthesis of its substituted analogs. Furthermore, this document provides a detailed, predicted characterization profile based on spectral data from closely related compounds found in the literature.

Proposed Synthesis of 4-Oxo-1,4-dihydropyrimidine-5-carbonitrile

The synthesis of the 4-oxo-pyrimidine core is most effectively achieved through a one-pot, three-component Biginelli-type reaction. This method offers a convergent and efficient pathway to the target heterocycle from simple, commercially available starting materials.

Proposed Reaction Scheme

The proposed synthesis involves the acid-catalyzed condensation of a formaldehyde equivalent (such as paraformaldehyde), urea, and ethyl cyanoacetate.

G Proposed Synthesis of 4-Oxo-1,4-dihydropyrimidine-5-carbonitrile cluster_reactants Reactants cluster_product Product Paraformaldehyde Paraformaldehyde (Formaldehyde Source) Catalyst + HCl (catalyst) Ethanol, Reflux Paraformaldehyde->Catalyst Urea Urea Urea->Catalyst EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Catalyst Target 4-Oxo-1,4-dihydropyrimidine -5-carbonitrile Catalyst->Target

Caption: Proposed Biginelli-type reaction for the synthesis of 4-oxo-1,4-dihydropyrimidine-5-carbonitrile.

Detailed Experimental Protocol

This protocol is a proposed method and may require optimization.

Materials:

  • Paraformaldehyde (1.0 eq)

  • Urea (1.2 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium Bicarbonate (saturated solution)

  • Deionized Water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add paraformaldehyde (1.0 eq), urea (1.2 eq), ethyl cyanoacetate (1.0 eq), and anhydrous ethanol to achieve a 0.5 M concentration of the limiting reagent.

  • Stir the mixture to ensure homogeneity.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • The resulting precipitate should be collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization of 4-Oxo-1,4-dihydropyrimidine-5-carbonitrile

As no explicit characterization data for the unsubstituted parent compound is readily available, the following section provides predicted data based on the analysis of structurally similar compounds reported in the literature.[1][2][3][4][5]

Physical Properties (Predicted)
PropertyPredicted Value
Appearance White to off-white solid
Molecular Formula C₅H₃N₃O
Molecular Weight 121.10 g/mol
Melting Point >200 °C (decomposes)
Solubility Soluble in DMSO, sparingly soluble in alcohols, insoluble in water.
Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic features of 4-oxo-1,4-dihydropyrimidine-5-carbonitrile.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000BroadN-H stretching (pyrimidine ring)
2230-2210StrongC≡N stretching
1700-1650StrongC=O stretching (amide)
1650-1580MediumC=C and C=N stretching
1450-1350MediumC-H bending

Table 2: Predicted ¹H NMR Spectroscopy Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0-12.0Broad singlet1HN1-H or N3-H (exchangeable with D₂O)
~8.0-8.2Singlet1HC2-H
~7.8-8.0Singlet1HC6-H

Table 3: Predicted ¹³C NMR Spectroscopy Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160-165C4 (C=O)
~150-155C2
~145-150C6
~115-120C≡N
~90-95C5

Table 4: Predicted Mass Spectrometry Data (EI or ESI)

m/z ValueAssignment
121[M]⁺ (Molecular ion)
94[M - HCN]⁺
66[M - HCN - CO]⁺

Logical Workflow for Synthesis and Analysis

The overall process from starting materials to a fully characterized compound follows a logical progression.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_conclusion Conclusion Starting Materials Starting Materials One-Pot Reaction One-Pot Reaction Starting Materials->One-Pot Reaction Work-up & Isolation Work-up & Isolation One-Pot Reaction->Work-up & Isolation Purification Purification Work-up & Isolation->Purification IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy Confirm functional groups NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Elucidate structure Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Confirm molecular weight Melting Point Melting Point Purification->Melting Point Assess purity Final Compound Final Compound IR Spectroscopy->Final Compound NMR Spectroscopy->Final Compound Mass Spectrometry->Final Compound Melting Point->Final Compound

Caption: A typical workflow for the synthesis and characterization of a target organic compound.

Potential Applications in Drug Development

Pyrimidine-5-carbonitrile derivatives are a class of compounds that have garnered significant attention in the field of medicinal chemistry.[4][6][7] The presence of multiple hydrogen bond donors and acceptors, along with a rigid heterocyclic core, makes them attractive scaffolds for targeting a variety of biological macromolecules. Substituted analogs have been investigated for their potential as:

  • Anticancer agents[3]

  • Antiviral agents

  • Kinase inhibitors

  • Anti-inflammatory agents

The parent compound, 4-oxo-1,4-dihydropyrimidine-5-carbonitrile, serves as a crucial starting point for the development of novel derivatives with tailored biological activities. Its synthesis and characterization are therefore of fundamental importance for the exploration of this chemical space.

Disclaimer: The synthetic protocol and characterization data presented in this guide are proposed based on established chemical principles and data from analogous compounds. Experimental validation and optimization are recommended for the successful synthesis and characterization of 4-oxo-1,4-dihydropyrimidine-5-carbonitrile.

References

Crystal Structure Analysis of 4-Oxo-Pyrimidine-5-Carbonitrile Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure pertaining to the 4-oxo-pyrimidine-5-carbonitrile scaffold. While the crystal structure for the parent compound, 4-oxo-5H-pyrimidine-5-carbonitrile, is not publicly available, this document focuses on a closely related derivative: 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile . The structural data and experimental protocols detailed herein offer valuable insights for researchers engaged in the study and development of novel therapeutics based on the pyrimidine-5-carbonitrile core. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer agents and kinase inhibitors.[1][2][3][4]

Crystallographic Data Summary

The crystallographic data for 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile provides a foundational understanding of the three-dimensional arrangement of this class of molecules. The key parameters from the single-crystal X-ray diffraction analysis are summarized in the table below.[5]

Parameter Value
Chemical FormulaC14H12N4O3S
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)12.2777(3)
b (Å)9.4312(2)
c (Å)12.9412(2)
α (°)90
β (°)107.945(2)
γ (°)90
Volume (ų)1425.61(5)
Z4
Temperature (K)160
Rgt(F)0.0305
wRref(F²)0.0837
CCDC No.2059188

Table 1: Crystallographic data for 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.[5]

Experimental Protocols

The following sections outline the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of 4-oxo-pyrimidine-5-carbonitrile derivatives, based on established methodologies for similar compounds.

Synthesis

The synthesis of pyrimidine-5-carbonitrile derivatives is often achieved through multi-component reactions. A general and efficient method involves the condensation of an aldehyde, malononitrile, and urea or thiourea in the presence of a catalyst.[6]

General Synthetic Procedure:

  • A mixture of the desired aldehyde (1 mmol), malononitrile (1.2 mmol), urea or thiourea (1.8 mmol), and a suitable catalyst is prepared.

  • The reaction can be carried out under solvent-free conditions at an elevated temperature (e.g., 80 °C) or in a solvent such as ethanol.[6]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and distilled water is added to precipitate the crude product.

  • The resulting solid is collected by filtration and washed with a suitable solvent, such as hot ethanol, to yield the crude pyrimidine-5-carbonitrile derivative.[6]

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow recrystallization from an appropriate solvent.

Recrystallization Protocol:

  • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature to achieve saturation.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature.

  • The solution is then left undisturbed for a period of several hours to days to allow for the formation of single crystals.

  • Once crystals of sufficient size and quality have formed, they are carefully isolated from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Data Collection and Structure Refinement:

  • A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

  • The crystal is cooled to a low temperature (e.g., 160 K) to minimize thermal vibrations.[5]

  • X-ray diffraction data is collected using a detector such as a Bruker Apex II D8 Venture.[7]

  • The collected data is processed, and absorption corrections are applied using software like SAINT and SADABS.[7]

  • The crystal structure is solved by direct methods and refined by full-matrix least-squares techniques on F² using programs such as SHELXTL.[7]

  • All non-hydrogen atoms are typically refined anisotropically.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis start Reactants (Aldehyde, Malononitrile, Urea/Thiourea) reaction Multicomponent Reaction start->reaction precipitation Precipitation with Water reaction->precipitation filtration Filtration & Washing precipitation->filtration crude_product Crude Product filtration->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration slow_cooling Slow Cooling hot_filtration->slow_cooling crystal_formation Crystal Formation slow_cooling->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Experimental workflow for the synthesis and crystal structure analysis of 4-oxo-pyrimidine-5-carbonitrile derivatives.

Signaling Pathways and Biological Relevance

Derivatives of the 4-oxo-pyrimidine-5-carbonitrile scaffold have been investigated for their potential to modulate various signaling pathways implicated in disease, particularly in oncology. For instance, certain derivatives have been identified as inhibitors of kinases such as PIM-1, which is a crucial regulator of cell proliferation and apoptosis.[1][2] The inhibition of such pathways can lead to cell cycle arrest and the induction of apoptosis in cancer cells, highlighting the therapeutic potential of this chemical class. Further research into the structure-activity relationships of these compounds, aided by detailed crystallographic analysis, is essential for the design of more potent and selective inhibitors.

signaling_pathway compound 4-Oxo-pyrimidine-5-carbonitrile Derivative kinase Kinase (e.g., PIM-1) compound->kinase Inhibition downstream Downstream Effectors kinase->downstream Phosphorylation proliferation Cell Proliferation downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits

Simplified signaling pathway illustrating the inhibitory action of 4-oxo-pyrimidine-5-carbonitrile derivatives on a kinase target.

References

Spectroscopic and Synthetic Profile of 4-Oxo-5H-pyrimidine-5-carbonitrile and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and biological significance of pyrimidine-5-carbonitrile derivatives, with a focus on analogs of 4-oxo-5H-pyrimidine-5-carbonitrile. Due to the limited availability of published spectroscopic data for the unsubstituted parent compound, this document presents data for structurally related and biologically active derivatives to serve as a valuable reference for researchers in the field.

Spectroscopic Data of Pyrimidine-5-carbonitrile Derivatives

The following tables summarize the key spectroscopic data for various substituted pyrimidine-5-carbonitrile derivatives. These compounds share the core pyrimidine-5-carbonitrile scaffold and provide insights into the expected spectral characteristics of this class of molecules.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Source
6-Amino-4-(4-bromophenyl)-5-cyano-2-hydroxypyrimidine3422 (O-H, broad), 3091 (N-H), 2227 (C≡N), 1639 (C=N)[1]
6-Amino-4-(2,4-dichlorophenyl)-5-cyano-2-hydroxypyrimidine3422 (O-H, broad), 3102 (N-H), 2229 (C≡N), 1639 (C=N)[2]
4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile3325–3478 (N-H), 2175–2212 (C≡N), 1542–1649 (C=C/C=N aromatic)[3]
¹H NMR Spectroscopy
CompoundSolventChemical Shifts (δ, ppm)Source
6-Amino-4-(4-bromophenyl)-5-cyano-2-hydroxypyrimidineDMSO-d₆8.62 (s, 2H), 8.03 (d, J=8.5 Hz, 2H), 7.90 (s, 1H), 7.70 (d, J=8.6 Hz, 2H)[1]
6-Amino-4-(2,4-dichlorophenyl)-5-cyano-2-hydroxypyrimidineDMSO-d₆8.51 (s, 2H), 8.19–7.54 (m, 4H)[1]
4-Amino-2-(diethylamino)pyrimidine-5-carbonitrileDMSO-d₆8.1 (s, 1H, pyrimidine H-6), 6.8 (s, 2H, NH₂), 3.4–3.6 (q, 4H, -N(CH₂CH₃)₂), 1.0–1.2 (t, 6H, -N(CH₂CH₃)₂)[3]
¹³C NMR Spectroscopy
CompoundSolventChemical Shifts (δ, ppm)Source
6-Amino-4-(4-bromophenyl)-5-cyano-2-hydroxypyrimidineDMSO-d₆157.2, 139.2, 135.8, 131.4, 130.5, 128.8, 113.8, 112.7, 87.5[1]
6-Amino-4-(2,4-dichlorophenyl)-5-cyano-2-hydroxypyrimidineDMSO-d₆182.3, 160.7, 134.8, 134.4, 133.1, 132.6, 130.8, 128.8, 114.5, 113.4, 82.8[2]
4-Amino-2-(diethylamino)pyrimidine-5-carbonitrileNot Specified158.9 (C-2), 118.5 (C≡N)[3]
Mass Spectrometry (MS)
CompoundIonization MethodKey Fragments (m/z)Source
4-Amino-2-(diethylamino)pyrimidine-5-carbonitrileNot Specified191.23 [M]⁺, 164 (loss of HCN), 136 (loss of C₂H₅N)[3]

Experimental Protocols

The synthesis of pyrimidine-5-carbonitrile derivatives often involves a one-pot, three-component reaction, which is an efficient and environmentally friendly approach.

General Procedure for the Synthesis of Pyrimidine-5-carbonitrile Derivatives

A common synthetic route involves the condensation of an aldehyde, malononitrile, and urea or thiourea.[1]

Materials:

  • Aldehyde derivative (1 mmol)

  • Urea or Thiourea (1.8 mmol)

  • Malononitrile (1.2 mmol)

  • Catalyst (e.g., bone char-nPrN-SO3H, 0.4 mol%)[1]

  • Ethanol

Protocol:

  • A mixture of the aldehyde, urea/thiourea, malononitrile, and catalyst is placed in a round-bottom flask.

  • The reaction is carried out under solvent-free conditions at 80 °C with stirring.

  • The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, distilled water is added to the reaction mixture, and it is cooled to room temperature.

  • The resulting precipitate is separated by filtration and washed with hot ethanol (3 x 2 ml).

  • The crude product is then recrystallized from ethanol to yield the pure pyrimidine-5-carbonitrile derivative.[1]

Spectroscopic Analysis
  • Infrared (IR) Spectra: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets.

  • NMR Spectra: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 250 MHz or 400 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in ppm relative to an internal standard (TMS).

  • Mass Spectra: Mass spectra can be recorded on a mass spectrometer, and the data is reported as m/z ratios.

Biological Significance and Signaling Pathways

Derivatives of pyrimidine-5-carbonitrile have garnered significant interest in drug discovery due to their diverse biological activities, including roles as kinase inhibitors. Several studies have highlighted their potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

For instance, various pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, a crucial process for tumor growth and metastasis.

  • EGFR (Epidermal Growth Factor Receptor): Targeting EGFR is a well-established strategy in cancer therapy, and some pyrimidine-5-carbonitriles have shown inhibitory activity against this receptor.[4]

  • PIM-1 Kinase: PIM-1 is a serine/threonine kinase involved in cell cycle progression and apoptosis, making it an attractive target for anticancer drug development.

  • COX-2 (Cyclooxygenase-2): Some derivatives have shown selective inhibition of COX-2, which is implicated in inflammation and carcinogenesis.[5]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Signaling_Pathway_Inhibition cluster_0 Pyrimidine-5-Carbonitrile Derivative cluster_1 Kinase Target cluster_2 Downstream Signaling P5C Pyrimidine-5-Carbonitrile Derivative Kinase VEGFR-2 / EGFR / PIM-1 P5C->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Blocks Angiogenesis Angiogenesis Kinase->Angiogenesis Blocks Survival Cell Survival Kinase->Survival Blocks

Caption: Inhibition of kinase signaling pathways by pyrimidine-5-carbonitrile derivatives.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of pyrimidine-5-carbonitrile derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Aldehyde + Malononitrile + Urea/Thiourea Reaction One-Pot Reaction (80°C, Solvent-free) Reactants->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification IR IR Spectroscopy Purification->IR NMR NMR (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity TLC / m.p. Purification->Purity

Caption: General experimental workflow for pyrimidine-5-carbonitrile synthesis and analysis.

References

Quantum Chemical Blueprint for 4-oxo-5H-pyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery and Molecular Sciences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive computational framework for the quantum chemical characterization of 4-oxo-5H-pyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published computational data for this specific molecule, this document outlines a robust, best-practice methodology based on established theoretical studies of related pyrimidine derivatives. The protocols and data structures detailed herein are intended to serve as a blueprint for researchers undertaking a thorough theoretical investigation of this molecule, facilitating a deeper understanding of its structural, electronic, and reactive properties.

Theoretical Foundation and Computational Approach

The recommended theoretical framework for the study of this compound is Density Functional Theory (DFT), a powerful quantum chemical method that offers a favorable balance between computational cost and accuracy for organic molecules of this size.

Proposed Computational Protocol

A rigorous computational investigation would involve a multi-step process, as illustrated in the workflow diagram below. The initial step is the optimization of the molecule's geometry to find its most stable conformation. This is followed by frequency calculations to confirm the optimized structure as a true energy minimum and to predict its vibrational spectra. Subsequent calculations can then be performed on the optimized geometry to determine a wide range of electronic and chemical properties.

G start Initial Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min spectra Simulated Spectra (IR, Raman) freq_calc->spectra thermo Thermochemical Analysis (Enthalpy, Gibbs Free Energy) verify_min->thermo electronic_props Electronic Properties Calculation verify_min->electronic_props homo_lumo HOMO-LUMO Analysis (Energy Gap, Reactivity) electronic_props->homo_lumo mep Molecular Electrostatic Potential (MEP) (Reactive Sites) electronic_props->mep nbo Natural Bond Orbital (NBO) Analysis (Charge Distribution, Hybridization) electronic_props->nbo experimental_comp Comparison with Experimental Data spectra->experimental_comp

Figure 1: Proposed computational workflow for the quantum chemical characterization of this compound.
Recommended Software and Theoretical Levels

  • Software: The Gaussian suite of programs is a widely used and powerful tool for such calculations.

  • Functional and Basis Set: The B3LYP hybrid functional is a popular choice that has shown good results for a wide range of organic molecules. For accurate results, a Pople-style basis set such as 6-311++G(d,p) is recommended, as the inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing the electronic structure of molecules with heteroatoms and pi systems.

Predicted Molecular and Electronic Properties

The following tables provide a template for the presentation of quantitative data that would be obtained from the proposed quantum chemical calculations. The values presented are illustrative and would need to be determined by performing the actual computations.

Optimized Geometrical Parameters

The geometry optimization will yield the most stable 3D structure of the molecule, providing key information on bond lengths and angles. These theoretical values can be directly compared with experimental data from X-ray crystallography, if available.

Parameter Atoms Calculated Value (Å or °) Experimental Value (Å or °)
Bond LengthN1-C2ValueValue
C2-N3ValueValue
N3-C4ValueValue
C4-C5ValueValue
C5-C6ValueValue
C6-N1ValueValue
C4=O7ValueValue
C5-C8ValueValue
C8≡N9ValueValue
Bond AngleC6-N1-C2ValueValue
N1-C2-N3ValueValue
C2-N3-C4ValueValue
N3-C4-C5ValueValue
C4-C5-C6ValueValue
C5-C6-N1ValueValue
Dihedral AngleN1-C2-N3-C4ValueValue

Table 1: Template for Optimized Geometrical Parameters of this compound.

Vibrational Frequencies

Frequency calculations are crucial for confirming that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies) and for predicting the molecule's infrared (IR) and Raman spectra. The calculated frequencies can be compared with experimental FTIR and Raman spectra for validation of the theoretical model.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Intensity
C≡N stretchValueValueValue
C=O stretchValueValueValue
C=C stretchValueValueValue
C-N stretchValueValueValue
N-H bendValueValueValue
C-H bendValueValueValue

Table 2: Template for Selected Calculated Vibrational Frequencies.

Electronic Properties

The electronic properties of the molecule provide insight into its reactivity and potential for intermolecular interactions. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important, as their difference (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Property Calculated Value
Total Energy (Hartree)Value
Dipole Moment (Debye)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Ionization Potential (eV)Value
Electron Affinity (eV)Value

Table 3: Template for Calculated Electronic Properties.

Experimental Validation Protocols

To validate the theoretical findings, a suite of experimental characterization techniques should be employed. The following provides an overview of the key experimental protocols that would complement the computational study.

Synthesis and Purification

The first step is the synthesis of this compound, followed by purification using standard techniques such as recrystallization or column chromatography to ensure a high-purity sample for analysis.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The chemical shifts and coupling constants provide detailed information about the connectivity and chemical environment of the atoms.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to measure the vibrational modes of the molecule. The experimental spectra should be compared with the calculated vibrational frequencies to validate the theoretical model.

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The experimental absorption maxima can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.

X-ray Crystallography

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive experimental determination of the molecular structure, including bond lengths and angles. This data serves as the "gold standard" for validating the computationally optimized geometry.

G cluster_computational Computational Analysis cluster_experimental Experimental Validation opt_geom Optimized Geometry validation Validation of Theoretical Model opt_geom->validation Comparison calc_freq Calculated Vibrational Frequencies calc_freq->validation Comparison calc_nmr Calculated NMR Shifts calc_nmr->validation Comparison calc_uv Calculated Electronic Transitions calc_uv->validation Comparison xray X-ray Crystallography xray->validation Comparison ftir_raman FTIR & Raman Spectroscopy ftir_raman->validation Comparison nmr NMR Spectroscopy nmr->validation Comparison uv_vis UV-Vis Spectroscopy uv_vis->validation Comparison

Figure 2: Logical relationship between computational predictions and experimental validation for this compound.

Application in Drug Development

Pyrimidine derivatives are a cornerstone of many therapeutic agents, and understanding the fundamental properties of this compound is a critical first step in evaluating its potential as a drug candidate.

Molecular Docking and QSAR Studies

The optimized geometry and calculated electronic properties from the quantum chemical calculations can be used as inputs for further in silico studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis. Molecular docking can predict the binding affinity and orientation of the molecule within the active site of a biological target, while QSAR studies can help in designing new derivatives with improved activity.

ADME-Tox Prediction

Computational tools can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of the molecule. These predictions are valuable for identifying potential liabilities early in the drug discovery process.

G start This compound quantum_calc Quantum Chemical Calculations (Geometry, Electronic Properties) start->quantum_calc docking Molecular Docking Simulation quantum_calc->docking admet ADME-Tox Prediction quantum_calc->admet target_id Biological Target Identification target_id->docking binding_analysis Binding Affinity & Interaction Analysis docking->binding_analysis qsar QSAR Model Development binding_analysis->qsar lead_opt Lead Optimization (Design of Derivatives) qsar->lead_opt synthesis_testing Synthesis and Biological Testing lead_opt->synthesis_testing admet->lead_opt

Figure 3: Signaling pathway illustrating the role of quantum chemical calculations in a drug discovery pipeline for this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the quantum chemical investigation of this compound. By following the proposed computational and experimental protocols, researchers can obtain a deep and validated understanding of the molecule's fundamental properties. This knowledge is invaluable for applications ranging from materials science to medicinal chemistry and will form a solid foundation for the rational design of novel derivatives with desired functionalities.

Initial Biological Screening of 4-oxo-5H-pyrimidine-5-carbonitrile Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core.

Introduction

The 4-oxo-5H-pyrimidine-5-carbonitrile scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological potential.[1] Analogs derived from this core have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4] Their mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Pim-1 kinase.[5][6][7][8] This guide provides a comprehensive overview of the initial biological screening process for these analogs, detailing common experimental protocols, presenting quantitative data from various studies, and illustrating key workflows and pathways.

Synthesis Overview

The synthesis of 4-oxo-pyrimidine-5-carbonitrile derivatives frequently employs multicomponent reactions, most notably the Biginelli reaction.[9] This typically involves the cyclocondensation of an aldehyde, a β-ketoester (like ethyl cyanoacetate), and a urea or thiourea derivative in the presence of a catalyst.[3][4][7][9] This method allows for the efficient generation of a diverse library of analogs for subsequent biological evaluation.[1]

Biological Screening Workflow

The initial screening of novel pyrimidine analogs follows a structured workflow designed to efficiently identify promising candidates for further development. The process begins with broad cytotoxicity screening against cancer cell lines and antimicrobial screening, followed by more specific assays to elucidate the mechanism of action for the most potent compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Identification & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Phase 4: Lead Optimization synthesis Synthesis of 4-oxo-pyrimidine-5-carbonitrile Analogs invitro_cancer In Vitro Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines synthesis->invitro_cancer invitro_microbe Antimicrobial Screening (e.g., Agar Dilution/Diffusion) Bacteria & Fungi Strains synthesis->invitro_microbe ic50 IC50 / MIC Determination invitro_cancer->ic50 invitro_microbe->ic50 selectivity Selectivity Testing (Normal vs. Cancer Cell Lines) enzyme Enzyme Inhibition Assays (e.g., EGFR, VEGFR-2, PIM-1) selectivity->enzyme Potent & Selective Hits ic50->selectivity apoptosis Apoptosis Assays (Annexin V / PI Staining) enzyme->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) enzyme->cell_cycle sar Structure-Activity Relationship (SAR) Studies apoptosis->sar cell_cycle->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the initial biological screening of pyrimidine analogs.

In Vitro Anticancer Evaluation

The most common initial biological screening for this class of compounds is the evaluation of their cytotoxic effects against a panel of human cancer cell lines.

Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative this compound analogs against various cancer cell lines. Lower values indicate higher potency.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
10b HepG2 (Liver)3.56[5]
10b A549 (Lung)5.85[5]
10b MCF-7 (Breast)7.68[5]
11b HCT-116 (Colon)3.37[10][11]
11b HepG-2 (Liver)3.04[10][11]
11b A549 (Lung)2.4[10][11]
11e HCT-116 (Colon)>1.14[7]
12b HCT-116 (Colon)>1.14[7]
XYZ-I-73 MiaPaCa-2 (Pancreas)3.6 ± 0.4[12]
4e Colo 205 (Colon)1.66[9]
4f Colo 205 (Colon)1.83[9]
PYMA2, 6, 7, 8 NCIH-460, NCIH-522 (Lung)Significant Activity[2]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][13]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1.0 x 10⁴ cells/well and cultured for 24-48 hours to allow for adherence.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrimidine analogs (e.g., ranging from 5 to 100 µg/mL or in µM concentrations) and incubated for a specified period, typically 24 to 48 hours.[2]

  • MTT Addition: Following treatment, an MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well. The plates are incubated for an additional 4 hours.[14] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[2]

  • Solubilization: The culture medium is removed, and a solvent such as Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[14]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and performing a non-linear regression analysis.[14]

Mechanism of Action: Kinase Inhibition & Apoptosis Induction

Many pyrimidine-5-carbonitrile analogs exert their anticancer effects by inhibiting protein kinases involved in cancer cell proliferation and survival, such as EGFR and the downstream PI3K/AKT pathway.[5][9][15] Inhibition of these pathways can arrest the cell cycle and induce apoptosis.

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Pyrimidine 4-oxo-pyrimidine- 5-carbonitrile Analog Pyrimidine->EGFR Inhibition Pyrimidine->PI3K Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation AKT->Block1 Apoptosis Apoptosis

References

An In-depth Technical Guide to the Tautomerism of 4-oxo-5H-pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and nucleic acids. The tautomeric state of substituted pyrimidines can profoundly influence their physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides a comprehensive investigation into the tautomerism of 4-oxo-5H-pyrimidine-5-carbonitrile, a key heterocyclic building block. While this compound is widely understood to exist predominantly in its keto (oxo) form, this document delves into the underlying principles, expected quantitative equilibrium, and the detailed experimental and computational protocols used to characterize this phenomenon.

Introduction to Pyrimidine Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert. The most common form of tautomerism in pyrimidine systems is keto-enol tautomerism, where a proton migrates between a nitrogen or carbon atom and an exocyclic oxygen atom. For the parent compound, 4-hydroxypyrimidine, an equilibrium exists between the enol form (4-hydroxypyrimidine) and its more stable keto tautomer, pyrimidin-4(3H)-one.[1][2]

Computational and experimental studies have consistently shown that the equilibrium for 4-hydroxypyrimidine strongly favors the keto form.[3][4] This preference is attributed to the greater thermodynamic stability of the amide group within the ring compared to the enolic form. The introduction of substituents on the pyrimidine ring can modulate this equilibrium. The subject of this guide, this compound, features a potent electron-withdrawing nitrile (-CN) group at the 5-position, which is expected to further influence the electronic structure and favor the keto tautomer.

The two primary tautomeric forms are:

  • Keto form: 4-oxo-3,4-dihydropyrimidine-5-carbonitrile

  • Enol form: 4-hydroxypyrimidine-5-carbonitrile

A more accurate, manually drawn chemical structure diagram would be required here to show the precise bond differences between the tautomers. The DOT language placeholder illustrates the intended visualization of the equilibrium.

Figure 1: Tautomeric Equilibrium of the Target Compound

Quantitative Data on Tautomeric Equilibrium

Direct experimental quantification of the tautomeric equilibrium for this compound is not extensively reported in the literature. However, computational chemistry provides a robust framework for estimating the relative stability of tautomers.[3][5] By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (Keq) and relative populations can be predicted. The data presented below is illustrative, based on computational studies of 4-hydroxypyrimidine and related derivatives, and demonstrates the expected strong preference for the keto form.[1][6]

Table 1: Predicted Tautomeric Equilibrium Data (Illustrative)

Parameter Gas Phase (Calculated) Aqueous Solution (Calculated)
Most Stable Tautomer Keto Form Keto Form
ΔG (Keto - Enol) -35 to -50 kJ/mol -45 to -60 kJ/mol
Equilibrium Constant (Keq) > 1 x 106 > 1 x 108
Predicted Keto % > 99.99% > 99.99%

| Predicted Enol % | < 0.01% | < 0.01% |

Note: This data is derived from computational models of similar pyrimidine systems and serves to illustrate the expected thermodynamic landscape. The electron-withdrawing nature of the 5-carbonitrile group is predicted to further stabilize the keto form relative to the unsubstituted pyrimidinone.

Experimental and Computational Protocols

A multi-faceted approach combining spectroscopy and computational modeling is required for a thorough investigation of tautomerism.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis & Purification of Compound nmr_prep Sample Preparation (NMR Solvents) synthesis->nmr_prep uv_prep Sample Preparation (Buffers, Solvents) synthesis->uv_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, ¹⁵N) nmr_prep->nmr_acq uv_acq UV-Vis Data Acquisition (Scan vs. pH/Solvent) uv_prep->uv_acq nmr_analysis NMR Data Analysis (Peak ID & Integration) nmr_acq->nmr_analysis uv_analysis UV-Vis Data Analysis (λmax ID, Keq Calc) uv_acq->uv_analysis conclusion Conclusion on Tautomeric Predominance nmr_analysis->conclusion uv_analysis->conclusion geom Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) freq Frequency Calculation (Confirm Minima) geom->freq energy Gibbs Free Energy Calculation (ΔG) freq->energy predict Predict Equilibrium (Boltzmann Distribution) energy->predict predict->conclusion

Figure 2: Workflow for Investigating Tautomerism
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[7]

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of high-purity this compound.

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to observe would be the distinct N-H proton of the keto form and the O-H proton of the enol form. The enol O-H signal is often broad and may exchange with residual water.

    • Acquire a ¹³C NMR spectrum. The chemical shift of C4, C5, and C6 will be significantly different between the two forms. The keto form will show a C4 signal characteristic of an amide carbonyl (~160-170 ppm), while the enol form will show a C4 signal characteristic of an aromatic carbon bearing an oxygen (~155-165 ppm).

    • If feasible, ¹⁵N NMR can provide unambiguous evidence, as the nitrogen environments are distinct in each tautomer.

  • Data Analysis:

    • Identify the characteristic peaks for each tautomer.

    • Carefully integrate the well-resolved peaks corresponding to each tautomer in the ¹H spectrum.

    • Calculate the molar ratio of the tautomers from the integration values. For this system, it is overwhelmingly likely that only peaks for the keto form will be observed, placing the enol form below the limit of detection (<1%).

UV-Visible (UV-Vis) Spectroscopy Protocol

UV-Vis spectroscopy can detect different tautomers as their distinct conjugated systems result in different wavelengths of maximum absorbance (λmax).[8][9]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of solutions in buffers across a wide pH range (e.g., pH 2 to pH 12) or in various solvents of differing polarity. Maintain a constant concentration of the compound in each solution.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

    • Use the corresponding buffer or solvent as a blank.

  • Data Analysis:

    • Analyze the spectra for changes in λmax and the appearance of isosbestic points, which indicate a two-component equilibrium.

    • The keto form (amide chromophore) and enol form (hydroxypyrimidine chromophore) will have distinct λmax values.

    • By analyzing the absorbance at wavelengths characteristic of each tautomer, the equilibrium constant can be estimated, although this method is often less precise than NMR.[8]

Computational Chemistry Protocol

Computational modeling predicts the intrinsic stability of tautomers in the gas phase and can be extended to model solvent effects.[3]

  • Structure Generation:

    • Build the 3D structures of all possible tautomers (keto and enol forms) using molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization for each tautomer using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with the B3LYP functional and a robust basis set like 6-311++G(d,p).[2]

    • To simulate a solvent environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied.

  • Verification and Analysis:

    • Perform frequency calculations on the optimized geometries to confirm they are true energy minima (i.e., no imaginary frequencies).

    • From the output, extract the Gibbs free energies (G) for each tautomer.

    • Calculate the relative energy: ΔG = G(enol) - G(keto).

    • Use the Boltzmann distribution equation to calculate the theoretical population of each tautomer at a given temperature (e.g., 298.15 K).

Conclusion

The investigation of tautomerism in this compound is crucial for understanding its chemical reactivity and potential as a scaffold in drug design. Based on extensive evidence from the parent 4-hydroxypyrimidine system and the principles of physical organic chemistry, it can be concluded with high confidence that the equilibrium lies overwhelmingly in favor of the 4-oxo-3,4-dihydropyrimidine-5-carbonitrile (keto) tautomer. The electron-withdrawing nitrile group at the C5 position further reinforces this preference. While the enol form is a necessary intermediate for certain reactions, its population at equilibrium is negligible. The experimental and computational protocols detailed in this guide provide a robust framework for confirming this predominance and for the characterization of tautomeric equilibria in other novel pyrimidine derivatives.

References

Navigating the Physicochemical Landscape of 4-oxo-5H-pyrimidine-5-carbonitrile: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Physicochemical Properties

The solubility and stability of 4-oxo-5H-pyrimidine-5-carbonitrile are dictated by the interplay of its constituent functional groups: the pyrimidine core, the oxo group, and the carbonitrile moiety.

Solubility Profile: The pyrimidine ring itself is a polar, aromatic heterocycle with moderate water solubility. The presence of a polar oxo group is expected to enhance aqueous solubility through hydrogen bonding with water molecules. Conversely, the carbonitrile group, while polar, can also contribute to intermolecular interactions that may favor the solid state, potentially reducing solubility. The overall solubility in aqueous and organic solvents will be a balance of these competing factors. It is anticipated that the compound will exhibit pH-dependent solubility due to the potential for protonation or deprotonation of the pyrimidine ring nitrogens and the enolizable oxo group.

Stability Profile: Pyrimidine and its derivatives can be susceptible to degradation under various conditions. The 4-oxo group may render the pyrimidine ring more susceptible to hydrolytic cleavage, particularly at non-neutral pH and elevated temperatures. Photodegradation is also a potential concern for aromatic heterocyclic systems. The stability of this compound should be systematically evaluated under stressed conditions to identify potential degradation products and establish its shelf-life.

Data Presentation: Anticipated Solubility and Stability Data

The following tables provide a template for summarizing the quantitative data that would be generated from the experimental protocols outlined in this guide. The values presented are hypothetical and serve as placeholders to illustrate the expected data structure.

Table 1: Anticipated Aqueous Solubility of this compound

pHTemperature (°C)Solubility (mg/mL) - Hypothetical
2.0255.2
5.0252.8
7.4253.5
9.0257.1
7.4374.8

Table 2: Anticipated Solubility in Organic Solvents at 25°C

SolventSolubility (mg/mL) - Hypothetical
Methanol15.6
Ethanol8.2
Dimethyl Sulfoxide (DMSO)> 100
Acetonitrile4.5
Dichloromethane1.1

Table 3: Anticipated Stability of this compound under Accelerated Conditions (40°C/75% RH)

Time Point (Months)Assay (%) - HypotheticalTotal Degradants (%) - HypotheticalAppearance
0100.0< 0.1White powder
199.50.5White powder
398.21.8Off-white powder
696.53.5Yellowish powder

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Apparatus and Reagents:

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker bath

  • pH meter

  • Appropriate buffers (e.g., phosphate, citrate) and organic solvents

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Prepare a series of buffers at various pH values (e.g., 2.0, 5.0, 7.4, 9.0) and select the desired organic solvents.

  • Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess compound add_compound Add compound to solvents prep_compound->add_compound prep_solvents Prepare buffers and organic solvents prep_solvents->add_compound equilibrate Equilibrate in shaker bath (e.g., 25°C, 48h) add_compound->equilibrate settle Allow solids to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute filtrate sample->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate solubility hplc->calculate G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis start This compound acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc_pda_ms HPLC-PDA/MS Analysis acid->hplc_pda_ms base->hplc_pda_ms oxidation->hplc_pda_ms thermal->hplc_pda_ms photo->hplc_pda_ms identify Identify Degradation Products hplc_pda_ms->identify pathway Elucidate Degradation Pathways identify->pathway G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation cluster_other Other Degradation parent This compound hydrolysis_product1 Ring Opening Product 1 (Amide intermediate) parent->hydrolysis_product1 H₂O / H⁺ or OH⁻ photo_product Photodegradation Product (e.g., dimer, isomer) parent->photo_product Light (hν) hydrolysis_product2 Ring Opening Product 2 (Carboxylic acid) hydrolysis_product1->hydrolysis_product2 Further Hydrolysis

Preliminary Characterization of 4-oxo-5H-pyrimidine-5-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary characterization of 4-oxo-5H-pyrimidine-5-carbonitrile derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines common synthetic methodologies, spectral characterization, and a summary of their potential as anticancer agents, supported by quantitative data and detailed experimental protocols.

Synthesis

The synthesis of this compound derivatives typically involves a multicomponent reaction, often a variation of the Biginelli reaction. A general and widely adopted procedure involves the cyclocondensation of an aromatic aldehyde, a compound containing an active methylene group (like ethyl cyanoacetate or malononitrile), and a urea or thiourea derivative.[1][2]

A common starting material for further derivatization is 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile.[3] This core can be synthesized by reacting an aromatic aldehyde with malononitrile and urea in the presence of a suitable solvent and catalyst.[2][3] Further modifications, such as S-alkylation and substitution at various positions of the pyrimidine ring, have been explored to generate a library of derivatives with diverse functionalities.[1][4]

General Experimental Protocol: Synthesis of 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Derivatives

A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and urea or thiourea (1.8 mmol) is prepared.[2] The reaction can be carried out under solvent-free conditions at elevated temperatures (e.g., 80 °C) or in a solvent such as absolute ethanol with a catalytic amount of a base like potassium carbonate.[2][3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The resulting solid is collected by filtration, washed with a suitable solvent like hot ethanol, and can be further purified by recrystallization.[2]

Spectral Characterization

The structural elucidation of the synthesized this compound derivatives is accomplished using a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

  • FT-IR Spectroscopy: The IR spectra of these compounds typically show characteristic absorption bands for N-H and NH₂ stretching vibrations in the range of 3177–3493 cm⁻¹, a sharp peak for the cyano group (C≡N) around 2217 cm⁻¹, and a strong absorption for the carbonyl group (C=O) at approximately 1693 cm⁻¹.[3]

  • ¹H NMR Spectroscopy: The proton NMR spectra provide valuable information about the chemical environment of the protons in the molecule. For instance, the NH and NH₂ protons often appear as D₂O exchangeable signals. Aromatic protons resonate in the expected downfield region, and specific signals for substituents can be identified.[1][3]

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectra are used to confirm the carbon framework of the molecule. Characteristic signals for the carbonyl carbon, the cyano carbon, and the aromatic carbons are typically observed.[5]

  • Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, with the molecular ion peak (M⁺) corresponding to the calculated molecular formula.[3][6]

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a range of human cancer cell lines.[1][3][4][7] Their mechanism of action often involves the inhibition of key protein kinases implicated in cancer cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases

Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][7][8] Inhibition of these receptors disrupts downstream signaling pathways crucial for tumor angiogenesis and cell growth. For example, some compounds have shown higher cytotoxic activities than the standard drug sorafenib.[1]

Inhibition of Serine/Threonine Kinases

The PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis, has also been identified as a target for this class of compounds.[4][9] Inhibition of PIM-1 can lead to cell cycle arrest and induction of apoptosis in cancer cells.[4][9]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Certain this compound derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9][10]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected this compound derivatives against various cancer cell lines.

CompoundTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
11e HCT-1161.14 ± 0.01Sorafenib8.96 ± 0.05[1]
11e MCF-71.54 ± 0.01Sorafenib11.83 ± 0.07[1]
12b VEGFR-2 (enzyme)0.53 ± 0.07Sorafenib0.19 ± 0.15[1]
8g PIM-1 (enzyme)373 nM--[4][9]
8k PIM-1 (enzyme)518 nM--[4][9]
8l PIM-1 (enzyme)501 nM--[4][9]
3b HCT-116Close to DoxorubicinDoxorubicin-[3]
10b MCF-7Close to DoxorubicinDoxorubicin-[3]
10c HEPG-2Close to DoxorubicinDoxorubicin-[3]
7f K562---[10]
7f PI3Kδ (enzyme)6.99 ± 0.36--[10]
7f PI3Kγ (enzyme)4.01 ± 0.55--[10]
7f AKT-1 (enzyme)3.36 ± 0.17--[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the characterization of these compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation start Starting Materials (Aldehyde, Malononitrile, Urea/Thiourea) synthesis Multicomponent Reaction start->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification ftir FT-IR purification->ftir nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spec purification->ms cytotoxicity Cytotoxicity Assays (MTT) purification->cytotoxicity enzyme Enzyme Inhibition Assays cytotoxicity->enzyme pathway Pathway Analysis enzyme->pathway

Caption: General experimental workflow for the synthesis and characterization of derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates downstream Downstream Effectors (Proliferation, Survival) Akt->downstream derivative 4-oxo-5H-pyrimidine- 5-carbonitrile Derivative derivative->PI3K inhibits derivative->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrimidine derivatives.

PIM1_Pathway PIM1 PIM-1 Kinase substrates Downstream Substrates (e.g., Bad, c-Myc) PIM1->substrates phosphorylates apoptosis Inhibition of Apoptosis substrates->apoptosis proliferation Cell Proliferation substrates->proliferation derivative 4-oxo-5H-pyrimidine- 5-carbonitrile Derivative derivative->PIM1 inhibits

Caption: PIM-1 kinase inhibition by this compound derivatives.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 4-Oxo-5H-pyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carbonitrile derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery. These scaffolds are integral to the structure of nucleic acids and are found in numerous biologically active molecules.[1][2] Possessing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, these compounds are valuable targets for synthetic chemists.[3][4] The one-pot, multi-component synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile derivatives offers an efficient and atom-economical approach to generate molecular diversity for the development of novel therapeutic agents.

This document provides detailed protocols for the one-pot synthesis of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives, a key subset of 4-oxo-5H-pyrimidine-5-carbonitriles, using various catalytic systems. It also includes information on their applications, particularly in the context of cancer cell signaling pathways.

Applications in Drug Discovery

Derivatives of this compound have shown promise in targeting various signaling pathways implicated in diseases like cancer. Their mechanism of action often involves the inhibition of key enzymes, such as kinases, that are crucial for cell proliferation and survival.

Anticancer Activity and Targeted Signaling Pathways

Several studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives as potent anticancer agents.[3][5] Their efficacy often stems from the inhibition of critical signaling pathways that are frequently dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[6][7][8][9] By blocking the ATP-binding site of EGFR, these compounds can halt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[6][7][8][9]

  • PI3K/AKT Signaling Pathway Inhibition: The PI3K/AKT pathway is another critical intracellular signaling cascade that promotes cell survival and growth. Novel pyrimidine-5-carbonitrile derivatives have been developed that can inhibit key components of this pathway, such as PI3K and AKT, thereby inducing apoptosis in cancer cells.[10]

Below is a diagram illustrating the general mechanism of action of this compound derivatives in cancer cell signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Growth Factor Growth Factor Growth Factor->EGFR Pyrimidine_Derivative 4-Oxo-5H-pyrimidine- 5-carbonitrile Derivative Pyrimidine_Derivative->EGFR Inhibits Pyrimidine_Derivative->PI3K Inhibits Pyrimidine_Derivative->AKT Inhibits

Figure 1: Simplified signaling pathway showing the inhibitory action of this compound derivatives on the EGFR and PI3K/AKT pathways, leading to decreased cell proliferation and increased apoptosis.

Experimental Protocols: One-Pot Synthesis

The following protocols detail the one-pot synthesis of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives via a three-component reaction of an aromatic aldehyde, malononitrile, and urea or thiourea, using different catalytic systems.

General Experimental Workflow

The general workflow for the synthesis, purification, and characterization of these derivatives is outlined below.

Experimental_Workflow Reactants Aromatic Aldehyde Malononitrile Urea/Thiourea Catalyst Reaction One-Pot Reaction (Heating/Stirring) Reactants->Reaction Workup Reaction Work-up (e.g., addition of water, filtration) Reaction->Workup Purification Purification (e.g., Recrystallization from Ethanol) Workup->Purification Characterization Characterization (FT-IR, NMR, Mass Spec.) Purification->Characterization Final_Product Pure 4-Oxo-5H-pyrimidine- 5-carbonitrile Derivative Purification->Final_Product

References

Application Notes and Protocols: Biginelli Reaction for 4-oxo-5H-pyrimidine-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction, a one-pot three-component cyclocondensation, is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs). This methodology has been adapted for the efficient synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile derivatives, a scaffold of significant interest in medicinal chemistry. These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The core structure is assembled from an aldehyde, a urea or thiourea, and an active methylene compound, in this case, a cyanoacetate derivative. The versatility of the Biginelli reaction allows for the generation of diverse molecular libraries by varying these three components, making it a powerful tool in drug discovery and development.[3] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives.

Reaction Mechanism and Workflow

The Biginelli reaction for the synthesis of this compound derivatives proceeds through a series of acid- or base-catalyzed steps. The generally accepted mechanism involves the initial condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the cyanoacetate derivative. Finally, cyclization and dehydration yield the tetrahydropyrimidine ring.

Below is a generalized workflow for the synthesis and subsequent biological evaluation of these compounds.

Biginelli_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation reagents Aldehyde + Ethyl Cyanoacetate + (Thio)urea reaction One-Pot Biginelli Reaction reagents->reaction Catalyst, Solvent, Temp. purification Purification (Recrystallization / Chromatography) reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Kinase Inhibition) characterization->in_vitro product 4-oxo-5H-pyrimidine- 5-carbonitrile Derivative characterization->product Confirmed Structure sar Structure-Activity Relationship (SAR) in_vitro->sar in_silico In Silico Studies (e.g., Docking) in_silico->sar lead_optimization Optimized Lead Compound sar->lead_optimization Lead Optimization Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT CellCycle Cell Cycle Progression AKT->CellCycle Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits PIM1 PIM-1 Kinase PIM1->CellCycle Promotes PIM1->Apoptosis Inhibits Caspase3 Caspase-3 Caspase3->Apoptosis Induces Pyrimidine 4-oxo-5H-pyrimidine- 5-carbonitrile Derivative Pyrimidine->EGFR Inhibits Pyrimidine->PI3K Inhibits Pyrimidine->PIM1 Inhibits Pyrimidine->Caspase3 Activates

References

Application Notes and Protocols for the Synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient one-pot, three-component synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile analogs. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents.[1][2][3][4]

Introduction

Pyrimidine-5-carbonitrile derivatives are a class of heterocyclic compounds that have garnered considerable attention in drug discovery.[5] Analogs of this compound, in particular, have been identified as potent inhibitors of various protein kinases, including PIM-1, VEGFR-2, and EGFR, which are crucial in cancer cell signaling pathways.[1][2][4][6] The synthesis of these molecules can be efficiently achieved through a one-pot, multicomponent reaction, which offers advantages in terms of simplicity, high yields, and reduced reaction times.[7]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various this compound analogs using a bone char-supported solid acid catalyst. The general reaction involves an aromatic aldehyde, malononitrile, and urea or thiourea.[8]

EntryAldehyde Substituent (R)Reagent (X)Reaction Time (min)Yield (%)
1HO (Urea)1291
24-ClO (Urea)597
34-NO₂O (Urea)1593
42,4-Cl₂O (Urea)498
54-CH₃O (Urea)2590
62-ClO (Urea)995
74-BrO (Urea)498
8HS (Thiourea)3096
94-ClS (Thiourea)2095
104-NO₂S (Thiourea)3890
112,4-Cl₂S (Thiourea)2395
124-CH₃S (Thiourea)4091
132-ClS (Thiourea)3594
144-BrS (Thiourea)1793

Experimental Protocol: One-Pot Synthesis

This protocol describes a general and efficient method for the synthesis of this compound derivatives via a three-component reaction.[9]

Materials:

  • Aromatic aldehyde derivative (1 mmol)

  • Malononitrile (1.2 mmol)

  • Urea or Thiourea (1.8 mmol)

  • Bone char-nPrN-SO₃H catalyst (0.4 mol%)

  • Distilled water

  • Hot ethanol

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), urea/thiourea (1.8 mmol), and the bone char-nPrN-SO₃H catalyst (0.4 mol%).

  • Heat the mixture at 80°C under solvent-free conditions.

  • Stir the reaction mixture for the appropriate time (as indicated in the table above).

  • Monitor the completion of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, add distilled water to the reaction mixture and allow it to cool to room temperature.

  • Filter the resulting precipitate.

  • Wash the precipitate with hot ethanol (3 x 2 ml) to obtain the purified product.

Visualizations

Experimental Workflow

G reagents Combine Reactants: Aromatic Aldehyde (1 mmol) Malononitrile (1.2 mmol) Urea/Thiourea (1.8 mmol) Catalyst (0.4 mol%) heating Heat at 80°C (Solvent-free) reagents->heating monitoring Monitor by TLC heating->monitoring workup Work-up: Add Distilled Water Cool to RT monitoring->workup filtration Filter Precipitate workup->filtration washing Wash with Hot Ethanol filtration->washing product Purified 4-oxo-5H-pyrimidine- 5-carbonitrile Analog washing->product

Caption: General experimental workflow for the one-pot synthesis.

Proposed Reaction Mechanism

The synthesis of this compound analogs is proposed to proceed through a multi-step mechanism.[9]

G aldehyde Aromatic Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel urea Urea/Thiourea michael Michael Addition urea->michael intermediate1 Intermediate (I) knoevenagel->intermediate1 intermediate1->michael intermediate2 Intermediate (II) michael->intermediate2 cyclodehydration Cyclodehydration & Tautomerization intermediate2->cyclodehydration product 4-oxo-5H-pyrimidine- 5-carbonitrile cyclodehydration->product

Caption: Proposed reaction mechanism for the synthesis.

Simplified Signaling Pathway of Inhibition

Derivatives of this compound have been shown to inhibit key kinases in cancer cell signaling pathways, leading to apoptosis.

G cluster_kinases Kinase Targets compound 4-oxo-5H-pyrimidine- 5-carbonitrile Analog pim1 PIM-1 compound->pim1 vegfr2 VEGFR-2 compound->vegfr2 egfr EGFR compound->egfr proliferation Cell Proliferation & Survival pim1->proliferation vegfr2->proliferation egfr->proliferation apoptosis Apoptosis proliferation->apoptosis

Caption: Inhibition of cancer signaling pathways.

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 4-oxo-pyrimidine-5-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the 4-oxo-pyrimidine-5-carbonitrile core structure in kinase inhibitor screening campaigns. While specific data often pertains to substituted derivatives, the methodologies and principles outlined here are broadly applicable to the parent scaffold and its analogues. This document covers the rationale for targeting kinases with this chemical series, detailed protocols for biochemical and cell-based screening, and data interpretation.

Introduction to 4-oxo-pyrimidine-5-carbonitrile as a Kinase Inhibitor Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. The 4-oxo-pyrimidine-5-carbonitrile moiety, in particular, has emerged as a versatile template for the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that target specific kinases is therefore a major focus of modern drug discovery.

Derivatives of the 4-oxo-pyrimidine-5-carbonitrile scaffold have demonstrated inhibitory activity against a range of important oncogenic kinases, including:

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose mutants are implicated in non-small cell lung cancer.[3][4]

  • PI3K/AKT/mTOR Pathway: A critical signaling cascade that regulates cell growth, metabolism, and survival.[5][6]

The planarity of the pyrimidine ring, combined with the hydrogen bonding capabilities of the oxo group and the cyano group, allows for favorable interactions within the ATP-binding pocket of various kinases. The amenability of the core to chemical modification at multiple positions provides a rich opportunity for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Data Presentation: Inhibitory Activities of 4-oxo-pyrimidine-5-carbonitrile Derivatives

The following table summarizes the reported in vitro inhibitory activities of various derivatives based on the 4-oxo-pyrimidine-5-carbonitrile scaffold against their respective target kinases.

Compound ClassTarget Kinase(s)Key DerivativesIC50 ValuesReference Cell Lines
4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrilesPIM-18g, 8k, 8l373 nM, 518 nM, 501 nMMCF-7, DU-145, PC-3
Pyrimidine-5-carbonitrilesEGFR10b8.29 nMHepG2, A549, MCF-7
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrilesPI3Kδ/γ, AKT-17f6.99 µM (PI3Kδ), 4.01 µM (PI3Kγ), 3.36 µM (AKT-1)K562, MCF-7
7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidinesmTOR7e0.80 µMH460, PC-3

Experimental Protocols

This section provides detailed protocols for key experiments in a kinase inhibitor screening campaign using 4-oxo-pyrimidine-5-carbonitrile derivatives.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Radiometric Format)

This protocol is adapted from a general method for determining kinase activity by measuring the incorporation of radiolabeled phosphate into a substrate.[7]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • 4-oxo-pyrimidine-5-carbonitrile test compounds

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³³P]ATP

  • Non-radioactive ATP

  • 96-well FlashPlates™

  • 2% (v/v) Phosphoric acid (H₃PO₄)

  • 0.9% (w/v) NaCl solution

  • Microplate scintillation counter

  • Robotic liquid handling system (recommended)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a dilution series to achieve final assay concentrations (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Add 5 µL of the diluted test compound or DMSO (for control wells) to the wells of a 96-well FlashPlate™.

    • Add 10 µL of the enzyme/substrate mixture in assay buffer.

  • Reaction Initiation:

    • Prepare a reaction mixture containing assay buffer, [γ-³³P]ATP, and non-radioactive ATP.

    • Add 25 µL of the ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 2% (v/v) H₃PO₄ to each well.

  • Washing: Wash the wells twice with 200 µL of 0.9% (w/v) NaCl solution to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the incorporation of ³³P into the substrate using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of residual kinase activity for each compound concentration relative to the DMSO control (100% activity) and a background control (no enzyme, 0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (Fluorescence-Based - Z'-LYTE™)

This protocol is based on a fluorescence-based, coupled-enzyme method that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[1]

Materials:

  • Z'-LYTE™ Kinase Assay Kit (specific for the kinase of interest)

  • Purified recombinant kinase

  • 4-oxo-pyrimidine-5-carbonitrile test compounds

  • ATP

  • Development reagent

  • Stop reagent

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO as described in Protocol 1.

  • Assay Reaction:

    • Add the test compound, kinase, and the specific FRET-peptide substrate to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the time specified in the kit protocol (typically 60 minutes).

  • Development Reaction:

    • Add the development reagent to each well. This reagent contains a site-specific protease that will cleave the non-phosphorylated FRET-peptide.

    • Incubate for the time specified in the kit protocol (typically 60 minutes).

  • Reaction Termination: Add the stop reagent to each well.

  • Detection: Measure the fluorescence emission at two wavelengths (e.g., Coumarin and Fluorescein) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the emission ratio. The degree of FRET-peptide phosphorylation is proportional to this ratio.

    • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value as described in Protocol 1.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HepG2)[3]

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics

  • 4-oxo-pyrimidine-5-carbonitrile test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.0 x 10⁴ cells/well and incubate for 24-48 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Detection: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PIM1 PIM1 AKT->PIM1 Transcription_Factors Transcription Factors mTOR->Transcription_Factors PIM1->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified signaling pathway involving key kinases targeted by pyrimidine derivatives.

Experimental Workflow

G cluster_0 Compound Synthesis & Library Generation cluster_1 Screening Cascade Scaffold 4-oxo-pyrimidine- 5-carbonitrile Scaffold SAR SAR-guided Synthesis Scaffold->SAR Library Compound Library SAR->Library Biochemical_Assay Primary Screen: Biochemical Kinase Assay (e.g., Radiometric, TR-FRET) Library->Biochemical_Assay Hit_Identification Hit Identification (IC50 Determination) Biochemical_Assay->Hit_Identification Cell_Based_Assay Secondary Screen: Cell-based Proliferation Assay (e.g., MTT) Hit_Identification->Cell_Based_Assay Lead_Selection Lead Candidate Selection Cell_Based_Assay->Lead_Selection G cluster_derivatives Potential Modifications for SAR cluster_properties Resulting Properties Core 4-oxo-pyrimidine-5-carbonitrile Core Scaffold R1 Substitution at N1/N3 Core->R1 R2 Substitution at C2 Core->R2 R6 Substitution at C6 Core->R6 Potency Improved Potency (IC50) R1->Potency Selectivity Enhanced Selectivity R1->Selectivity ADME Favorable ADME Properties R1->ADME R2->Potency R2->Selectivity R2->ADME R6->Potency R6->Selectivity R6->ADME

References

Application of 4-oxo-5H-pyrimidine-5-carbonitrile in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4-oxo-5H-pyrimidine-5-carbonitrile scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential in the discovery of novel anticancer agents. Its derivatives have been extensively explored as inhibitors of various protein kinases and enzymes that are crucial for the growth and proliferation of cancer cells. This class of compounds has shown promising activity against a range of cancer cell lines, including those resistant to existing therapies. This document provides an overview of the applications of this compound derivatives in anticancer drug discovery, including their mechanism of action, quantitative biological data, and detailed experimental protocols.

Mechanism of Action

Derivatives of this compound exert their anticancer effects through the inhibition of key signaling pathways involved in cancer progression. The primary molecular targets identified to date include Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-Kinase (PI3K). By targeting these kinases, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

EGFR Inhibition

Several pyrimidine-5-carbonitrile derivatives have been designed as ATP-competitive inhibitors of EGFR, including its wild-type (WT) and mutant forms (e.g., T790M) that confer resistance to first-generation EGFR inhibitors.[1][2] Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. Compound 11b from one study was found to be a potent inhibitor of both EGFRWT and EGFRT790M.[1][2] Another compound, 10b , also demonstrated significant EGFR inhibitory activity.[3]

PI3K/AKT Pathway Inhibition

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer. Certain this compound derivatives have been shown to target key components of this pathway. For instance, compound 7f was identified as a multi-acting inhibitor targeting the PI3K/AKT axis.[4][5] By inhibiting PI3K and/or AKT, these compounds can induce apoptosis and inhibit cell proliferation in cancer cells where this pathway is overactive.[4][5][6]

Other Mechanisms

Beyond kinase inhibition, some pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of other cancer-related targets like Cyclooxygenase-2 (COX-2).[7][8] COX-2 is often overexpressed in tumors and contributes to inflammation and cell proliferation.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines and their inhibitory activity against specific molecular targets.

Table 1: In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
11b HCT-116Colorectal Carcinoma3.37[1][2]
HepG-2Hepatocellular Carcinoma3.04[1][2]
MCF-7Breast Cancer4.14[1][2]
A549Non-small Cell Lung Cancer2.4[1][2]
10b HepG2Hepatocellular Carcinoma3.56[3]
A549Non-small Cell Lung Cancer5.85[3]
MCF-7Breast Cancer7.68[3]
7f K562Leukemia-[4][9]
MCF-7Breast Cancer-[4][9]
3b MCF-7Breast Cancer(nM scale)[7]
A549Non-small Cell Lung Cancer19 nM[7]
A498Renal Cancer(nM scale)[7]
HepG2Hepatocellular Carcinoma22 nM[7]
5b MCF-7Breast Cancer(nM scale)[7]
A549Non-small Cell Lung Cancer(nM scale)[7]
A498Renal Cancer(nM scale)[7]
HepG2Hepatocellular Carcinoma(nM scale)[7]
5d MCF-7Breast Cancer(nM scale)[7]
A549Non-small Cell Lung Cancer(nM scale)[7]
A498Renal Cancer(nM scale)[7]
HepG2Hepatocellular Carcinoma(nM scale)[7]

Table 2: Enzymatic Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

CompoundTarget EnzymeIC50Reference
11b EGFRWT0.09 µM[1][2]
EGFRT790M4.03 µM[1][2]
10b EGFR8.29 nM[3]
7f PI3Kδ6.99 µM[4]
PI3Kγ4.01 µM[4]
AKT-13.36 µM[4]
3b COX-2Submicromolar[7]
5b COX-2Submicromolar[7]
5d COX-2Submicromolar[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Derivatives

A common route for the synthesis of the 4-oxo-pyrimidine-5-carbonitrile scaffold involves a multi-component reaction.[10]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Urea or Thiourea (1.8 mmol)

  • Catalyst (e.g., bone char-nPrN-SOH, 0.4 mol%)[10]

  • Solvent (e.g., ethanol)

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, urea/thiourea, and the catalyst in the solvent is stirred at a specified temperature (e.g., 80 °C).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24-48 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[11]

In Vitro EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.[11]

Materials:

  • Human EGFR ELISA kit

  • Test compounds

  • Standard solutions

Procedure:

  • A specific antibody for EGFR is pre-coated onto a 96-well plate.

  • Add 100 µL of the standard solution or the test compound at various concentrations to the wells and incubate at room temperature for 2.5 hours.

  • Wash the wells, then add 100 µL of a prepared biotin-conjugated antibody and incubate for 1 hour at room temperature.

  • After another wash step, add 100 µL of streptavidin-HRP and incubate.

  • Following a final wash, add a substrate solution and measure the color development, which is inversely proportional to the EGFR kinase activity.

  • Calculate the inhibitory activity and determine the IC50 values.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with a test compound.[1][2]

Materials:

  • Cancer cell lines

  • Test compounds

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified duration.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in a staining solution containing PI and RNase.

  • Incubate in the dark to allow for DNA staining.

  • Analyze the cell suspension using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine 4-Oxo-pyrimidine -5-carbonitrile Derivative Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition by 4-oxo-pyrimidine-5-carbonitrile derivatives.

PI3K_AKT_Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activates Pyrimidine 4-Oxo-pyrimidine -5-carbonitrile Derivative Pyrimidine->PI3K Inhibits Pyrimidine->AKT Inhibits Apoptosis Apoptosis Downstream->Apoptosis Inhibits Proliferation Cell Proliferation Downstream->Proliferation Promotes

Caption: PI3K/AKT Signaling Pathway Inhibition by 4-oxo-pyrimidine-5-carbonitrile derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity EnzymeAssay Enzymatic Assay (e.g., Kinase Inhibition) Cytotoxicity->EnzymeAssay Mechanism Mechanism of Action (Cell Cycle, Apoptosis) EnzymeAssay->Mechanism

Caption: General experimental workflow for the discovery of anticancer 4-oxo-pyrimidine-5-carbonitrile derivatives.

References

Application Notes and Protocols: 4-oxo-5H-pyrimidine-5-carbonitrile as a Scaffold for EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxo-5H-pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. Overexpression or mutation of EGFR is a key driver in various human cancers, making it a critical target for therapeutic intervention. Derivatives of this pyrimidine scaffold have been shown to act as ATP-mimicking tyrosine kinase inhibitors, effectively blocking the downstream signaling pathways that lead to cell proliferation and survival. This document provides a comprehensive overview, quantitative data summary, detailed experimental protocols, and visual pathway diagrams related to this promising class of compounds.

Introduction to the Scaffold

The this compound scaffold is a heterocyclic structure that has been extensively explored for the development of kinase inhibitors. Its unique arrangement of hydrogen bond donors and acceptors allows for critical interactions within the ATP-binding pocket of EGFR. Modifications at various positions of the pyrimidine ring have led to the discovery of compounds with high potency against both wild-type (WT) and mutant forms of EGFR, such as the drug-resistant T790M mutant.

Several research efforts have culminated in the identification of lead compounds with significant anti-proliferative activity across a range of cancer cell lines. For instance, compound 10b emerged as a highly potent EGFR inhibitor with an IC50 value of 8.29 nM, comparable to the established drug erlotinib (IC50 = 2.83 nM)[1][2][3]. Similarly, compound 11b has demonstrated potent activity against both EGFR-WT (IC50 = 0.09 µM) and the mutant EGFR-T790M (IC50 = 4.03 µM), highlighting the scaffold's potential for overcoming acquired resistance[4][5].

Quantitative Data Summary

The inhibitory activities of various this compound derivatives against EGFR and different cancer cell lines are summarized below. This data facilitates a comparative analysis of the structure-activity relationship (SAR).

Table 1: In Vitro EGFR Kinase Inhibitory Activity
CompoundEGFR TargetIC50 (nM)Reference CompoundIC50 (nM)Reference
10b EGFR (WT)8.29 ± 0.04Erlotinib2.83 ± 0.05[1][2][3]
11b EGFR (WT)90Erlotinib-[4][5]
11b EGFR (T790M)4030Erlotinib-[4][5]
Table 2: Anti-proliferative Activity (IC50 in µM)
CompoundHepG2 (Liver)A549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Colo 205 (Colon)Reference
10b 3.565.857.68--[1][2]
11b 3.042.44.143.37-[4][5]
4e ----1.66[6][7]
4f ----1.83[6][7]
Erlotinib 0.871.125.27--[1][2]

Signaling and Experimental Workflow Diagrams

Visual representations of the EGFR signaling pathway and the general workflow for inhibitor evaluation are provided below to clarify the complex biological context and experimental design.

EGFR_Signaling_Pathway cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR (Dimerization & Autophosphorylation) Ligand->EGFR Binds Adaptor Adaptor Proteins (Grb2, Shc) EGFR->Adaptor Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathways.

Experimental_Workflow start Start synthesis Scaffold Synthesis (Biginelli Reaction) start->synthesis diversification Derivative Synthesis synthesis->diversification purification Purification & Characterization (NMR, MS) diversification->purification kinase_assay In Vitro EGFR Kinase Assay (Determine IC50) purification->kinase_assay cell_assay Cell-Based Proliferation Assay (MTT Assay on Cancer Lines) kinase_assay->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End sar_analysis->end lead_optimization->diversification Iterate

Caption: Drug Discovery Workflow.

Experimental Protocols

Detailed methodologies for the synthesis of the scaffold and key biological assays are provided to ensure reproducibility.

Protocol for Scaffold Synthesis: 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This protocol is based on the Biginelli reaction, a one-pot cyclocondensation.

Materials:

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Thiourea (1.1 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (1.5 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, ethyl cyanoacetate, thiourea, and anhydrous K2CO3 in absolute ethanol.

  • Reflux the reaction mixture with stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution by adding glacial acetic acid dropwise until a precipitate forms.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to obtain the pure 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold.[8]

Protocol for In Vitro Anti-Proliferative MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HepG2) seeded in a 96-well plate

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (pyrimidine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., erlotinib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1][3]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol for In Vitro EGFR Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit EGFR phosphorylation of a substrate.

Materials:

  • 96-well plate pre-coated with a substrate (e.g., poly-(Glu, Tyr))

  • Recombinant human EGFR enzyme

  • Test compounds in DMSO

  • ATP solution

  • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Compound Addition: Add 100 µL of diluted test compounds or standard (e.g., erlotinib) to the appropriate wells of the coated plate.

  • Enzyme Reaction: Add the EGFR enzyme to the wells, followed by the addition of ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 30-60 minutes) at room temperature.

  • Washing: Aspirate the reaction mixture and wash the wells 3-4 times with wash buffer to remove non-bound reagents.

  • Detection Antibody: Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove unbound detection antibody.

  • Substrate Addition: Add 100 µL of TMB substrate to each well. A blue color will develop in proportion to the amount of phosphorylated substrate. Incubate for 15-30 minutes in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Measure the absorbance at 450 nm immediately using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting percent inhibition versus compound concentration.

Conclusion and Future Directions

The this compound scaffold is a validated and highly adaptable platform for the design of novel EGFR inhibitors. The data and protocols presented herein demonstrate the potential of these compounds as effective anti-cancer agents. Future research should focus on optimizing the scaffold to enhance potency against clinically relevant EGFR mutations, improve pharmacokinetic properties, and explore dual-targeting strategies to overcome complex resistance mechanisms in cancer therapy.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 4-oxo-5H-pyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and potential mechanisms of action of antimicrobial agents derived from the 4-oxo-5H-pyrimidine-5-carbonitrile scaffold. The provided protocols are based on established methodologies in the scientific literature and are intended to serve as a guide for the development of novel antimicrobial compounds.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines the key procedures for synthesizing and evaluating the antimicrobial efficacy of derivatives based on this versatile chemical framework.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of the 4-oxo-pyrimidine-5-carbonitrile core is the Biginelli reaction or a modified version thereof. This one-pot cyclocondensation reaction typically involves an aldehyde, a β-ketoester (or equivalent), and a urea or thiourea derivative.

General Synthetic Protocol: Modified Biginelli Condensation

This protocol describes the synthesis of a 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative, a common intermediate for further functionalization.

Materials:

  • Aromatic aldehyde (e.g., indole-3-carbaldehyde)

  • Ethyl cyanoacetate

  • Thiourea

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and thiourea (1.5 mmol) in ethanol (20 mL).

  • Add anhydrous potassium carbonate (1.5 mmol) to the mixture.

  • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with glacial acetic acid to a pH of approximately 5-6.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Further Derivatization

The initial product from the Biginelli reaction can be further modified to generate a library of compounds. For example, the 2-thioxo group can be reacted with various electrophiles, or the amino group at other positions can be functionalized. A common derivatization involves the reaction with hydrazine hydrate to form a hydrazinyl intermediate, which can then be reacted with various aldehydes to form Schiff bases.

Antimicrobial Activity Evaluation

The in vitro antimicrobial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ampicillin, Ciprofloxacin, Fluconazole) as positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate broth to achieve a range of concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).

  • Prepare a standardized inoculum of the test microorganism (adjusted to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Data Presentation

The antimicrobial activity data should be summarized in a clear and structured table for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDR-groupMIC (µg/mL)
S. aureus (ATCC 25923)B. subtilis (ATCC 6633)E. coli (ATCC 25922)C. albicans (ATCC 10231)
Example-1 2,6-dichlorobenzylidene12.5[1]12.5[1]>10012.5[1]
Example-2 4-chlorobenzylidene2550>10050
Example-3 4-nitrobenzylidene5025>100>100
Ampicillin (Standard)0.50.258NA
Fluconazole (Standard)NANANA2

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Potential Mechanisms of Action

The antimicrobial activity of this compound derivatives may be attributed to several mechanisms. The following are some of the proposed pathways based on current research.

Inhibition of FtsZ Polymerization

Some thiophenyl substituted pyrimidine derivatives have been shown to inhibit the bacterial cell division protein FtsZ.[2] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization leads to a blockage of cytokinesis and ultimately results in bacterial cell death.[2]

Interference with Folate Metabolism (Dihydrofolate Reductase Inhibition)

The pyrimidine scaffold is a key component of many inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[3][4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and some amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

Induction of "Thymineless Death"

Certain pyrimidine analogues can exert their antimicrobial effects by causing "thymineless death". This occurs through the inhibition of thymidylate synthetase (ThyA), an enzyme critical for the de novo synthesis of thymidine monophosphate (dTMP), a precursor of DNA.[5] Depletion of the dTMP pool leads to imbalances in nucleotide levels and stalls DNA replication, ultimately triggering a lethal cascade of events.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of Derivatives (e.g., Biginelli Reaction) purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization mic_testing MIC Determination (Broth Microdilution) characterization->mic_testing Pure Compounds data_analysis Data Analysis & Comparison mic_testing->data_analysis moa_studies Target-based Assays (e.g., FtsZ polymerization, DHFR inhibition) data_analysis->moa_studies Active Compounds hit_to_lead Hit-to-Lead Optimization moa_studies->hit_to_lead

Caption: General workflow for the development of antimicrobial agents.

Proposed Signaling Pathway: Inhibition of FtsZ

ftsz_inhibition cluster_bacterium Bacterial Cell FtsZ_monomer FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomer->Z_ring Polymerization Cell_division Cell Division Z_ring->Cell_division Cell_death Cell Death Z_ring->Cell_death Blockage Pyrimidine_derivative 4-oxo-pyrimidine-5-carbonitrile Derivative Pyrimidine_derivative->FtsZ_monomer Inhibits Polymerization

Caption: Inhibition of bacterial cell division via FtsZ polymerization.

Proposed Signaling Pathway: DHFR Inhibition

dhfr_inhibition cluster_folate_pathway Folate Biosynthesis Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR Dihydrofolate Reductase (DHFR) Nucleotide_synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_synthesis DNA_synthesis DNA Synthesis & Repair Nucleotide_synthesis->DNA_synthesis Cell_death Cell Death DNA_synthesis->Cell_death Disruption Pyrimidine_derivative 4-oxo-pyrimidine-5-carbonitrile Derivative Pyrimidine_derivative->DHFR Inhibition

Caption: Disruption of DNA synthesis through DHFR inhibition.

References

High-Throughput Screening Assays for 4-oxo-5H-pyrimidine-5-carbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of compounds based on the 4-oxo-5H-pyrimidine-5-carbonitrile scaffold. This chemical class has shown promise in modulating key cellular signaling pathways, particularly those involved in cancer progression. The following sections detail protocols for primary cytotoxicity screening and secondary biochemical assays against relevant kinase targets, along with diagrams of the associated signaling pathways and experimental workflows.

Introduction to this compound

The this compound core structure is a privileged scaffold in medicinal chemistry. Derivatives of this and similar pyrimidine-based structures have been reported to exhibit a range of biological activities, most notably as inhibitors of protein kinases.[1][2][3] Key kinase targets that have been identified for pyrimidine derivatives include PIM-1, a serine/threonine kinase, and receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][4][5] These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis, making them important targets in oncology drug discovery.

High-throughput screening is an essential first step in identifying promising lead compounds from large chemical libraries. The assays outlined below are designed for HTS campaigns to evaluate the cytotoxic effects and specific kinase inhibitory potential of this compound derivatives.

Primary High-Throughput Screening: Cell Viability (MTT Assay)

The initial phase of a screening campaign for novel anticancer compounds typically involves a primary screen to assess their general cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method suitable for HTS to determine cell viability.

Application Note: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells. This assay is a reliable method for a primary screen to identify compounds with anti-proliferative activity.

Experimental Protocol: MTT Assay for High-Throughput Screening

This protocol is optimized for a 96-well plate format but can be adapted to a 384-well format for higher throughput.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium. Seeding density should be optimized for each cell line to ensure exponential growth during the assay period.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light.

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation:

The results of the MTT assay can be presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Compound AMCF-7725.2
Compound BMCF-77212.8
Compound CA549728.1
Compound DA54972> 50
Compound EHepG2723.5
StaurosporineMCF-7720.01

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis

Caption: Workflow for the MTT cell viability assay.

Secondary High-Throughput Screening: Kinase Inhibition Assays

Compounds that show significant activity in the primary cytotoxicity screen should be further evaluated in secondary assays to determine their specific molecular targets. For this compound derivatives, PIM-1, VEGFR-2, and EGFR are relevant kinase targets. Homogeneous Time-Resolved Fluorescence (HTRF) and luminescence-based assays (e.g., ADP-Glo™) are well-suited for HTS of kinase inhibitors.

Application Note: Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase. HTRF assays are based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.[6] In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are then added. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[7] The amount of ADP is directly proportional to the kinase activity.

HTRF Kinase Assay Protocol (General)

This protocol provides a general framework for an HTRF kinase assay that can be adapted for PIM-1, VEGFR-2, or EGFR.

Materials:

  • Recombinant human kinase (PIM-1, VEGFR-2, or EGFR)

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • Kinase reaction buffer

  • HTRF Detection Reagents (Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665)

  • HTRF Detection Buffer

  • Test compounds dissolved in DMSO

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Dispensing:

    • Dispense test compounds into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its specific biotinylated substrate in kinase reaction buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the HTRF detection reagents diluted in HTRF detection buffer. This solution typically contains EDTA to chelate Mg²⁺ and stop the kinase reaction.

    • Incubate at room temperature for 60 minutes to allow for the binding of the detection reagents.

  • Signal Reading:

    • Read the plate on an HTRF-compatible microplate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the level of kinase inhibition.

Data Presentation:

Compound IDTarget KinaseAssay FormatIC₅₀ (nM)
Compound EPIM-1HTRF15
Compound EVEGFR-2HTRF120
Compound EEGFRHTRF> 1000
SunitinibVEGFR-2HTRF10
ErlotinibEGFRHTRF5

Experimental Workflow for HTRF Kinase Assay

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Data Acquisition compound_dispense Dispense Compounds add_kinase_substrate Add Kinase/Substrate Mix compound_dispense->add_kinase_substrate reagent_prep Prepare Kinase, Substrate, ATP reagent_prep->add_kinase_substrate add_atp Initiate with ATP add_kinase_substrate->add_atp incubate_reaction Incubate at RT add_atp->incubate_reaction add_detection_reagents Add HTRF Detection Reagents incubate_reaction->add_detection_reagents incubate_detection Incubate at RT add_detection_reagents->incubate_detection read_htrf Read HTRF Signal incubate_detection->read_htrf data_analysis Calculate IC50 Values read_htrf->data_analysis PIM1_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT3/5 jak->stat Phosphorylates & Activates pim1_gene PIM1 Gene stat->pim1_gene Induces Transcription pim1_protein PIM-1 Kinase pim1_gene->pim1_protein Translation bad Bad pim1_protein->bad Phosphorylates & Inactivates proliferation Cell Proliferation & Survival pim1_protein->proliferation Promotes bcl2 Bcl-2/Bcl-xL bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits VEGFR2_Pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binds & Dimerizes plcg PLCγ vegfr2->plcg Activates pi3k PI3K vegfr2->pi3k Activates pkc PKC plcg->pkc Activates akt Akt pi3k->akt Activates raf Raf pkc->raf Activates endothelial_response Endothelial Cell Proliferation, Survival, Migration akt->endothelial_response Promotes mek MEK raf->mek Activates erk ERK mek->erk Activates erk->endothelial_response Promotes EGFR_Pathway egf EGF egfr EGFR egf->egfr Binds & Dimerizes grb2_sos Grb2/SOS egfr->grb2_sos Recruits & Activates pi3k PI3K egfr->pi3k Activates ras Ras grb2_sos->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates cell_response Cell Proliferation & Survival erk->cell_response Promotes akt Akt pi3k->akt Activates akt->cell_response Promotes

References

Application Note: Evaluating the Cytotoxicity of 4-oxo-5H-pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive experimental framework for assessing the cytotoxic potential of 4-oxo-5H-pyrimidine-5-carbonitrile. It includes detailed protocols for key assays that measure cell viability, membrane integrity, and apoptosis, along with templates for data presentation and visualization of the experimental workflow and relevant signaling pathways.

Introduction

Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anticancer properties.[1][2][3] The this compound scaffold, in particular, has been investigated for its potential to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][5] Evaluating the cytotoxic effects of novel pyrimidine compounds is a critical step in the drug discovery process. This application note details a robust experimental setup for characterizing the in vitro cytotoxicity of this compound, focusing on three widely accepted assays: the MTT assay for metabolic activity, the LDH assay for membrane permeability, and an Annexin V/PI-based apoptosis assay.[6][7][8] These assays provide complementary information to build a comprehensive cytotoxic profile of the compound.

Experimental Workflow and Signaling

A systematic evaluation of cytotoxicity involves a multi-step process from initial cell culture preparation to final data analysis. The workflow ensures reproducibility and allows for the parallel execution of different assays to gather comprehensive data.

G Experimental Workflow for Cytotoxicity Evaluation cluster_prep I. Preparation Phase cluster_treatment II. Treatment Phase cluster_assays III. Assay Phase cluster_analysis IV. Analysis Phase cell_culture 1. Cell Line Selection & Culture (e.g., MCF-7, HCT-116, A549) compound_prep 2. Compound Preparation (Stock solution in DMSO, serial dilutions) cell_culture->compound_prep cell_seeding 3. Cell Seeding in 96-Well Plates (Optimize density for each cell line) compound_prep->cell_seeding treatment 4. Compound Treatment (Expose cells to various concentrations) cell_seeding->treatment incubation 5. Incubation (Defined time points: 24h, 48h, 72h) treatment->incubation mt_assay MTT Assay (Metabolic Viability) incubation->mt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apop_assay Apoptosis Assay (Annexin V/PI Staining) incubation->apop_assay data_acq 6. Data Acquisition (Spectrophotometer / Flow Cytometer) mt_assay->data_acq ldh_assay->data_acq apop_assay->data_acq data_proc 7. Data Processing (% Viability, IC50 Calculation, % Apoptosis) data_acq->data_proc results 8. Interpretation & Reporting (Tables, Graphs, Conclusions) data_proc->results

Caption: A streamlined workflow for assessing compound cytotoxicity.

Many pyrimidine derivatives exert their anticancer effects by interfering with key signaling pathways that control cell growth, proliferation, and survival.[9][10] The PI3K/Akt/mTOR pathway is a central regulator of these processes and is often hyperactivated in cancer.[11][12] Inhibition of this pathway by compounds like this compound can block survival signals and promote apoptosis.[13][14]

G Potential Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 4-oxo-5H-pyrimidine- 5-carbonitrile Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/Akt pathway promotes apoptosis.

Materials and Reagents

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer). A non-cancerous cell line (e.g., WI-38 normal lung fibroblasts) should be included to assess selectivity.[5][15]

  • Compound: this compound, dissolved in sterile DMSO to create a 10-100 mM stock solution.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or acidified isopropanol).[16]

  • Reagents for LDH Assay: Commercially available LDH cytotoxicity assay kit.[17][18]

  • Reagents for Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader, flow cytometer.

Experimental Protocols

Protocol 1: Cell Viability by MTT Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][19] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[20]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cytotoxicity by LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[17] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[18][21]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 4.1). It is crucial to set up three control wells:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of incubation.

    • Medium Background: Medium without cells.

  • Sample Collection: After incubation, carefully transfer a small aliquot (e.g., 2-5 µL) of the supernatant from each well to a new 96-well plate.[22]

  • LDH Reaction: Add the LDH reaction mix from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: First, subtract the medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][23] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by Annexin V. Propidium Iodide (PI) can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the floating cells in the supernatant, and centrifuge to form a pellet.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: IC50 Values of this compound

Cell LineIncubation Time (h)IC50 (µM) ± SDSelectivity Index (SI)*
MCF-7 24
48
HCT-116 24
48
A549 24
48
WI-38 (Normal) 48

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. An SI > 3 is generally considered selective.[1]

Table 2: Cell Population Distribution after Treatment (Annexin V/PI Assay)

Treatment Group% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Control (Untreated)
Compound (IC50)
Compound (2x IC50)
Positive Control

References

Application Notes and Protocols for the Quantification of 4-oxo-5H-pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxo-5H-pyrimidine-5-carbonitrile and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques. The following methods are based on established principles for the analysis of related pyrimidine derivatives and serve as a comprehensive guide for method development and validation.

Physicochemical Properties Summary

Understanding the physicochemical properties of this compound is fundamental for developing appropriate analytical methods. Based on data from analogous pyrimidine structures, the following properties can be inferred:

  • Solubility : The compound is expected to have some solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Aqueous solubility may be limited but can be influenced by pH, with potentially increased solubility in acidic conditions due to the protonation of the pyrimidine ring nitrogens[1].

  • UV Absorbance : Pyrimidine derivatives typically exhibit strong UV absorbance due to the π→π* electronic transitions within the aromatic ring. A maximum absorbance (λmax) is anticipated in the range of 260-280 nm[1]. For instance, 4-amino-2-(diethylamino)pyrimidine-5-carbonitrile has a λₘₐₓ of approximately 265 nm[1].

  • Chemical Stability : The oxo and cyano functional groups may be susceptible to hydrolysis under strong acidic or basic conditions, a factor to consider during sample preparation and storage.

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the quantification of this compound.

  • HPLC-UV : This method is robust, cost-effective, and suitable for routine analysis when high sensitivity is not required.

  • LC-MS/MS : This technique offers superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and for detecting low concentrations of the analyte.

Data Presentation: Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Selectivity Moderate to GoodExcellent
Sensitivity ng-µg rangepg-ng range
Linearity (Typical) 0.1 - 100 µg/mL0.01 - 1000 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (%Recovery) 98 - 102%95 - 105%
Instrumentation Cost ModerateHigh
Analysis Time 5 - 15 minutes2 - 10 minutes
Primary Application In-process control, formulation analysis, purity assessmentBioanalysis (plasma, urine), impurity profiling, metabolite identification

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a starting point for the development of a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • Reference standard of this compound.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 µm or 0.45 µm).

2. Preparation of Solutions

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or a suitable solvent in a volumetric flask.

  • Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions

  • Column : C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase : Gradient elution is recommended for initial method development. A suggested starting gradient is:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

  • Detection Wavelength : Scan for the λmax of the analyte using a DAD, expected to be around 265 nm[1].

4. Sample Preparation

  • For Bulk Drug/Formulation : Accurately weigh a known amount of the sample, dissolve in a suitable solvent (e.g., methanol), and dilute to the appropriate concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma) : Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex, centrifuge, and collect the supernatant. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase. Filter before injection.

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.99).

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in biological matrices.

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Reference standard of this compound.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled analog of the analyte.

2. Preparation of Solutions

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL) : As described in the HPLC-UV protocol.

  • Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution : Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

3. LC-MS/MS Conditions

  • Column : C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase : A fast gradient is suitable for LC-MS/MS. A suggested starting gradient is:

    • 0-0.5 min: 2% B

    • 0.5-2.5 min: 2% to 98% B

    • 2.5-3.0 min: 98% B

    • 3.1-4.0 min: 2% B (re-equilibration)

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive or negative mode to be optimized. Positive mode is often suitable for nitrogen-containing heterocycles.

    • Ion Source Parameters : Optimize parameters such as capillary voltage, source temperature, and gas flows.

    • MRM Transitions : Infuse a standard solution of the analyte to determine the precursor ion ([M+H]⁺ or [M-H]⁻) and optimize the collision energy to identify the most abundant and stable product ions. A hypothetical MRM transition would be monitored.

      • Analyte : e.g., m/z [M+H]⁺ → product ion 1 (quantifier), m/z [M+H]⁺ → product ion 2 (qualifier)

      • Internal Standard : Monitor the corresponding transition for the IS.

4. Sample Preparation

  • For Biological Matrices (e.g., Plasma) : To 50 µL of plasma, add 10 µL of the internal standard working solution. Then, add 150 µL of cold acetonitrile to precipitate proteins. Vortex, centrifuge, and inject a portion of the supernatant.

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the concentration of the standard solutions.

  • Perform a weighted linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.99).

  • Determine the concentration of the analyte in the samples using the calculated peak area ratios and the regression equation.

Mandatory Visualizations

experimental_workflow_hplcuv cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standards hplc_injection HPLC Injection prep_standards->hplc_injection prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->hplc_injection prep_sample Prepare Sample prep_sample->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for HPLC-UV Quantification.

experimental_workflow_lcmsms cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards_is Prepare Standards & IS lc_injection LC Injection prep_standards_is->lc_injection prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->lc_injection sample_extraction Sample Extraction & IS Spiking sample_extraction->lc_injection chrom_separation Chromatographic Separation lc_injection->chrom_separation ms_detection MS/MS Detection (MRM) chrom_separation->ms_detection peak_integration_ratio Peak Area Ratio Calculation ms_detection->peak_integration_ratio calibration_curve Calibration Curve peak_integration_ratio->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for LC-MS/MS Quantification.

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range : The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy : The closeness of the test results obtained by the method to the true value.

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The protocols provided herein offer a solid foundation for the development of robust and reliable analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is imperative that any developed method is fully validated to ensure the integrity and accuracy of the generated data in research and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common three-component reaction of an aromatic aldehyde, malononitrile, and urea or thiourea.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst Inefficiency: The choice and amount of catalyst are critical.

  • Troubleshooting:

    • Catalyst Screening: If using a specific catalyst, consider screening others. For instance, solid acid catalysts like bone char-nPrN-SO3H have been shown to be highly efficient.[1] Other catalysts like Sc(OTf)3 have also been used effectively.[2]

    • Catalyst Loading: An insufficient amount of catalyst can lead to a slow and incomplete reaction. Conversely, an excess of catalyst does not always translate to a higher yield and can complicate purification. The optimal catalyst loading should be determined experimentally. For example, in a model reaction using bone char-nPrN-SO3H, 0.4 mol% was found to be the optimal amount.[1]

2. Suboptimal Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and equilibrium.

  • Troubleshooting:

    • Temperature Optimization: The reaction temperature should be optimized. For the three-component synthesis using bone char-nPrN-SO3H, 80°C was determined to be the optimal temperature under solvent-free conditions.[1] In another study, 100°C was found to be optimal when using Sc(OTf)3 as a catalyst.[2] Running the reaction at a temperature that is too low may lead to a slow reaction rate, while a temperature that is too high could promote side reactions and decomposition of reactants or products.

    • Solvent Selection: While solvent-free conditions can be highly effective and environmentally friendly, in some cases, a solvent may be necessary to ensure proper mixing and dissolution of reactants.[1] The choice of solvent can significantly impact the reaction outcome. For instance, reactions in DMSO at reflux have been reported to be slow with low yields compared to thermal aqueous conditions.[3]

3. Incomplete Reaction: The reaction may not have proceeded to completion.

  • Troubleshooting:

    • Reaction Time: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[1] Insufficient reaction time will result in a low yield of the desired product.

    • Stoichiometry of Reactants: Ensure the correct molar ratios of the reactants are used. In a typical procedure, a slight excess of urea/thiourea and malononitrile relative to the aldehyde is employed. For example, a ratio of 1 mol of aldehyde, 1.2 mol of malononitrile, and 1.8 mol of urea/thiourea has been reported.[1]

4. Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.

  • Troubleshooting:

    • Reaction Conditions: As mentioned above, optimizing the temperature and catalyst can help minimize side reactions.

    • Purification: An efficient purification method is crucial to isolate the desired product from any byproducts. Recrystallization from a suitable solvent, such as hot ethanol, is a common method.[1]

Question: I am observing significant impurities in my final product. How can I identify and minimize them?

Answer:

The presence of impurities is a common issue. Identifying the nature of the impurity is the first step toward eliminating it.

1. Unreacted Starting Materials: The most common impurities are often unreacted starting materials.

  • Identification: This can be confirmed by comparing the analytical data (e.g., NMR, LC-MS) of the crude product with that of the starting materials.

  • Minimization:

    • Ensure the reaction goes to completion by optimizing the reaction time and temperature.

    • Adjust the stoichiometry of the reactants. A slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess can lead to purification challenges.

    • Employ an effective purification strategy. Washing the crude product with a solvent in which the starting materials are soluble but the product is not can be an effective first step.

2. Intermediate Products: The reaction proceeds through several intermediates.[1] If the reaction is not complete, these intermediates may be present in the final product.

  • Identification: Mass spectrometry can be a powerful tool to identify the molecular weights of potential intermediates.

  • Minimization: As with unreacted starting materials, optimizing the reaction conditions (time, temperature, catalyst) will promote the conversion of intermediates to the final product.

3. Byproducts from Side Reactions: Undesired side reactions can lead to the formation of impurities.

  • Identification: Spectroscopic techniques such as NMR and mass spectrometry are essential for characterizing the structure of byproducts.

  • Minimization:

    • Careful control of reaction conditions is key. For example, avoiding excessively high temperatures can prevent decomposition and unwanted side reactions.

    • The choice of catalyst can also influence the selectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a general, high-yielding protocol for the synthesis of this compound derivatives?

A1: A highly efficient, one-pot, three-component synthesis can be performed under solvent-free conditions.[1] A general procedure involves mixing the aldehyde (1 mol), malononitrile (1.2 mol), urea or thiourea (1.8 mol), and a suitable catalyst (e.g., 0.4 mol% bone char-nPrN-SO3H) in a round-bottom flask.[1] The mixture is then stirred at an optimized temperature (e.g., 80°C) for the appropriate time, with the reaction progress monitored by TLC.[1] After completion, the product is typically precipitated by adding water and then purified by filtration and washing with a hot solvent like ethanol.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q3: What are the advantages of using a solid acid catalyst like bone char-nPrN-SO3H?

A3: Solid acid catalysts offer several advantages, including being environmentally friendly, reusable, and economical.[1] The bone char-based catalyst, for instance, can be recovered by simple filtration after the reaction and reused multiple times without a significant loss of catalytic activity.[1][4] This simplifies the work-up procedure and reduces waste.

Q4: Can this synthesis be performed under microwave irradiation?

A4: Yes, multicomponent reactions for the synthesis of pyrimidine derivatives have been successfully carried out under microwave irradiation.[3] Microwave-assisted synthesis often leads to shorter reaction times and can be a more energy-efficient method.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of a Pyrimidine-5-carbonitrile Derivative *

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1bone char-nPrN-SO3H (0.1)Solvent-free801565
2bone char-nPrN-SO3H (0.2)Solvent-free801080
3bone char-nPrN-SO3H (0.3)Solvent-free80590
4bone char-nPrN-SO3H (0.4) Solvent-free 80 5 98
5bone char-nPrN-SO3H (0.5)Solvent-free80598
6bone char-nPrN-SO3H (0.4)Solvent-free601570
7bone char-nPrN-SO3H (0.4)Solvent-free100598
8bone char-nPrN-SO3H (0.4)H2O803050
9bone char-nPrN-SO3H (0.4)EtOH802565
10bone char-nPrN-SO3H (0.4)CH3CN802560

*Data adapted from a model reaction of 4-chlorobenzaldehyde (1 mol), malononitrile (1.2 mol), and urea (1.8 mol).[1]

Experimental Protocols

General Experimental Procedure for the Synthesis of Pyrimidine-5-carbonitrile Derivatives using a Solid Acid Catalyst [1]

  • To a round-bottom flask, add the aromatic aldehyde (1 mol), malononitrile (1.2 mol), urea or thiourea (1.8 mol), and the bone char-nPrN-SO3H catalyst (0.4 mol%).

  • Heat the reaction mixture to 80°C under solvent-free conditions.

  • Stir the mixture for the required time, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add distilled water to the reaction mixture and allow it to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the collected solid with hot ethanol (e.g., 3 x 2 mL) to afford the purified product.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed Cause1 Catalyst Inefficiency Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Incomplete Reaction Start->Cause3 Cause4 Side Reactions Start->Cause4 Solution1a Screen Different Catalysts Cause1->Solution1a Solution1b Optimize Catalyst Loading Cause1->Solution1b Solution2a Optimize Temperature Cause2->Solution2a Solution2b Screen Different Solvents (or Solvent-Free) Cause2->Solution2b Solution3a Increase Reaction Time (Monitor by TLC) Cause3->Solution3a Solution3b Verify Reactant Stoichiometry Cause3->Solution3b Solution4a Optimize Reaction Conditions (Temp., Catalyst) Cause4->Solution4a Solution4b Improve Purification Method Cause4->Solution4b

Caption: Troubleshooting workflow for low yield.

Synthesis_Pathway Reactants Aromatic Aldehyde + Malononitrile + Urea/Thiourea Intermediate1 Knoevenagel Condensation Product (I) Reactants->Intermediate1 Catalyst Intermediate2 Michael Addition Product (II) Intermediate1->Intermediate2 + Urea/Thiourea Product 4-oxo-5H-pyrimidine- 5-carbonitrile Intermediate2->Product Cyclodehydration & Tautomerization

References

identifying side products in 4-oxo-5H-pyrimidine-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound and its derivatives is a one-pot, three-component reaction, often a variation of the Biginelli reaction. This typically involves the condensation of an aldehyde (or a functional equivalent like a trialkoxyalkane), a compound with an active methylene group (like ethyl cyanoacetate or malononitrile), and a urea or thiourea derivative.[1][2][3][4]

Q2: What are the primary types of side products observed in these reactions?

A2: Side products in the synthesis of this compound can generally be categorized as follows:

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or stable intermediates in the final product mixture.

  • Products of Self-Condensation: Starting materials with active methylene groups, such as ethyl cyanoacetate, can undergo self-condensation, especially under basic conditions.[1]

  • Hydrolysis Products: The nitrile group in the desired product or intermediates can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.[5][6][7][8]

  • Dimerization/Polymerization Products: Under certain reaction conditions, the pyrimidine product or reactive intermediates may undergo dimerization or polymerization.

Q3: How can I monitor the progress of the reaction to minimize side product formation?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[2][9] By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can observe the consumption of reactants and the formation of the product and any major side products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.

Problem 1: Low Yield and Presence of Unreacted Starting Materials

Possible Cause:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or suboptimal catalyst activity.

  • Poor Quality Reagents: Degradation or impurities in starting materials can hinder the reaction.

Troubleshooting Steps:

  • Reaction Monitoring: Use TLC to monitor the reaction until the starting materials are consumed.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature while monitoring for product degradation.

    • Reaction Time: Extend the reaction time and observe any changes in the product-to-starting material ratio via TLC.

    • Catalyst: Ensure the catalyst is fresh and used in the appropriate amount. For acid-catalyzed reactions, consider using a stronger Brønsted or Lewis acid.[10] For base-catalyzed reactions, ensure anhydrous conditions if using a moisture-sensitive base.

  • Reagent Purity: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).

Problem 2: Identification of a Major Side Product with a Higher Polarity than the Desired Product

Possible Cause:

  • Hydrolysis of the Nitrile Group: The nitrile group (-CN) may have been hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH2), both of which are more polar than the nitrile.[5][6][7][8]

Identification and Confirmation:

  • Analytical Techniques:

    • HPLC-MS: This is a powerful tool for separating the product mixture and identifying the components by their mass-to-charge ratio. The hydrolyzed product will have a higher mass than the desired product.[11][12][13][14]

    • FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch (for carboxylic acid) or N-H stretches and a C=O stretch (for amide) and the disappearance or weakening of the C≡N stretch.

    • NMR Spectroscopy: In ¹H NMR, the appearance of a broad singlet for the -OH or -NH₂ protons can be indicative. In ¹³C NMR, the nitrile carbon signal will be replaced by a carbonyl carbon signal.[15][16][17][18][19]

  • Mitigation Strategies:

    • Control pH: Avoid strongly acidic or basic conditions during the reaction and workup.

    • Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions to minimize the presence of water.

    • Milder Conditions: Use milder catalysts or lower reaction temperatures.

Problem 3: Presence of a High Molecular Weight Impurity

Possible Cause:

  • Dimerization or Polymerization: The desired pyrimidine product or reactive intermediates might undergo self-condensation or polymerization reactions, leading to higher molecular weight byproducts.[20][21][22]

Identification and Confirmation:

  • Mass Spectrometry (MS): The mass spectrum will show a peak at approximately double the molecular weight of the expected product (for a dimer) or a distribution of higher molecular weight species.

  • Size Exclusion Chromatography (SEC): This technique can be used to separate molecules based on their size and can indicate the presence of larger oligomers or polymers.

Mitigation Strategies:

  • Concentration: Run the reaction at a lower concentration to disfavor bimolecular side reactions.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of polymerization.

  • Stoichiometry: Ensure precise stoichiometry of the reactants to avoid an excess of any component that might initiate polymerization.

Experimental Protocols

Protocol 1: General Synthesis of 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (A Derivative of the Target Molecule)

This protocol is adapted from a literature procedure for a Biginelli-type reaction.[23]

Materials:

  • Thiourea

  • Ethyl cyanoacetate

  • Appropriate aromatic aldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Absolute Ethanol

  • Acetic Acid

Procedure:

  • In a round-bottom flask, combine equimolar amounts of the aromatic aldehyde, ethyl cyanoacetate, and thiourea in absolute ethanol.

  • Add a catalytic amount of anhydrous potassium carbonate to the mixture.

  • Reflux the reaction mixture for 6-7 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with acetic acid.

  • The resulting precipitate is the crude product.

  • Filter the precipitate, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified product.

Protocol 2: HPLC-MS Analysis of the Reaction Mixture

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Potential Side Products and their Expected Mass Spectrometry Data

Compound NameStructureMolecular FormulaExpected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)
This compound C₅H₃N₃O122.03121.02
4-oxo-5H-pyrimidine-5-carboxamideC₅H₅N₃O₂140.04138.03
4-oxo-5H-pyrimidine-5-carboxylic acidC₅H₄N₂O₃141.03139.01
Ethyl 2-cyano-3-ureidoacrylateC₇H₉N₃O₃184.07182.05
Dimer of productC₁₀H₆N₆O₂243.06241.05

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway cluster_reactants Starting Materials cluster_reaction One-Pot Synthesis cluster_products Reaction Products Aldehyde Aldehyde/Equivalent Reaction Condensation Reaction (e.g., Biginelli) Aldehyde->Reaction ActiveMethylene Ethyl Cyanoacetate/ Malononitrile ActiveMethylene->Reaction SideProduct2 Self-Condensation Product ActiveMethylene->SideProduct2 Base Urea Urea/Thiourea Urea->Reaction DesiredProduct 4-oxo-5H-pyrimidine- 5-carbonitrile Reaction->DesiredProduct SideProduct1 Hydrolysis Product (Amide/Carboxylic Acid) Reaction->SideProduct1 H₂O SideProduct3 Dimer/Polymer DesiredProduct->SideProduct3 Heat/ Catalyst

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) TLC Analyze Crude Mixture by TLC Start->TLC HPLC_MS Analyze by HPLC-MS TLC->HPLC_MS Unidentified Spots Identify Identify Side Products TLC->Identify NMR Analyze by NMR HPLC_MS->NMR Ambiguous Mass HPLC_MS->Identify NMR->Identify Optimize Optimize Reaction Conditions Identify->Optimize Modify Protocol Purify Purify Product Optimize->Purify

References

Technical Support Center: Purification of 4-oxo-5H-pyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-oxo-5H-pyrimidine-5-carbonitrile derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: The most common impurities typically arise from the starting materials and intermediates of the Biginelli reaction, a common synthetic route for these compounds. These can include:

  • Unreacted Starting Materials:

    • Aromatic aldehydes

    • Ethyl cyanoacetate (or other active methylene compounds)

    • Urea or thiourea

  • Reaction Intermediates:

    • Knoevenagel condensation product (from the aldehyde and active methylene compound)

    • Michael addition adducts.[1]

  • Side Products:

    • Products from self-condensation of the starting materials.

    • Oxidized or hydrolyzed byproducts.

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The choice of purification technique depends on the nature of the impurities and the solubility of the target compound. The most commonly used and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. Ethanol is a frequently used solvent.[2][3]

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities. Silica gel is the most common stationary phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for purifying high-purity compounds, especially for pharmaceutical applications. Reversed-phase columns (C8 or C18) are often employed.[4]

Troubleshooting Guides

Recrystallization

Q3: My compound is poorly soluble in common recrystallization solvents. What should I do?

A3: Poor solubility is a common challenge with these derivatives. Here are some strategies:

  • High-Boiling Point Solvents: Try dissolving your compound in a minimal amount of a hot, high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Then, you can either let it cool slowly to form crystals or use an anti-solvent.

  • Solvent/Anti-Solvent Method: Dissolve the compound in a good solvent (e.g., DMF, DMSO) and then slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., water, ethanol, or diethyl ether) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can yield crystals.

  • Diffusion Crystallization: This is a gentle method for growing high-quality crystals from poorly soluble compounds. Dissolve your compound in a small amount of a dense, high-boiling point solvent (like DMF or DMSO) at the bottom of a vial. Carefully layer a less dense anti-solvent (in which the compound is insoluble, like dichloromethane (DCM) or diethyl ether) on top. Over time, the anti-solvent will slowly diffuse into the solvent layer, causing the compound to crystallize.[5]

Q4: I am getting an oil instead of crystals during recrystallization. How can I fix this?

A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities. To address this:

  • Add more solvent: The concentration of your compound might be too high. Add more hot solvent to fully dissolve the oil, and then allow it to cool slowly.

  • Lower the cooling temperature: Try cooling the solution at a slower rate or to a lower temperature in an ice bath or refrigerator.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The small glass particles can act as nucleation sites for crystal growth.

  • Seed the solution: If you have a few pure crystals, add one to the cooled solution to induce crystallization.

Column Chromatography

Q5: What are the recommended solvent systems for column chromatography of this compound derivatives?

A5: The choice of solvent system depends on the polarity of your specific derivative. A good starting point is to use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives your target compound an Rf value of approximately 0.3. Common solvent systems include:

  • Ethyl acetate/Hexane: A versatile system for compounds of moderate polarity. The ratio can be adjusted from 10% to 100% ethyl acetate.

  • Methanol/Dichloromethane: Suitable for more polar compounds. A small percentage of methanol (1-10%) in dichloromethane is often effective.[6] Be cautious with higher concentrations of methanol as it can dissolve silica gel.[6]

Q6: My compound is not dissolving in the elution solvent for loading onto the column. What is the best approach?

A6: For compounds with poor solubility in the column's mobile phase, dry loading is the recommended method:

  • Dissolve your crude product in a suitable solvent in which it is soluble (e.g., DMF, DMSO, or a minimal amount of a more polar solvent like methanol).

  • Add a small amount of silica gel to this solution to form a slurry.

  • Evaporate the solvent completely under reduced pressure until you have a free-flowing powder of your compound adsorbed onto the silica gel.

  • Carefully load this powder onto the top of your packed column.[7]

Data Presentation

The following tables provide representative quantitative data for the purification of this compound derivatives based on literature examples.

Table 1: Recrystallization of this compound Derivatives

CompoundCrude PurityRecrystallization Solvent(s)Final PurityYield (%)Reference
6-Amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileNot reportedEthanolNot specified96[8]
Substituted dihydropyrimidinonesNot reportedEthanolNot specified81.7-91.9[2]
Pyrrolo[2,3-d]pyrimidin-2(5)-one derivativeInsoluble in common solventsDMF/DCM (Diffusion)Crystalline solidNot specified[5]
2-Aryl amino-6-oxopyrimidine-5-carbonitrile derivativesNot reportedDMF/H2ONot specifiedNot specified[9]

Table 2: Column Chromatography of this compound Derivatives

CompoundStationary PhaseMobile PhaseFinal PurityYield (%)Reference
2-Amino-4,6-diarylpyrimidine-5-carbonitrilesSilica gelNot specifiedNot specified45-89[10]
Pyrimidine diamine derivativesSilica gelNot specifiedSpectroscopically pureNot specified[11]

Table 3: Preparative HPLC for Pyrimidine Derivatives

Compound TypeColumnMobile PhasePurityYieldReference
Pyrimidine derivativesReversed-phase C18Acetonitrile/Water with acid modifierHighScalable for isolation of impurities[4]

Experimental Protocols

Protocol 1: General Recrystallization from Ethanol

  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring.

  • Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography using Ethyl Acetate/Hexane

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent. If solubility is an issue, use the dry loading method described in Q6.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 10% ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (from Biginelli Reaction) recrystallization Recrystallization synthesis->recrystallization Solid Product column_chrom Column Chromatography synthesis->column_chrom Mixture of Products analysis Purity & Yield Determination recrystallization->analysis prep_hplc Preparative HPLC column_chrom->prep_hplc Further Purification column_chrom->analysis prep_hplc->analysis

Caption: General experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_flowchart start Purification Challenge solubility Poor Solubility? start->solubility oiling Oiling Out? solubility->oiling No solvent_anti_solvent Solvent/Anti-solvent Recrystallization solubility->solvent_anti_solvent Yes separation Poor Separation in Column? oiling->separation No slow_cool Slower Cooling/ Seeding oiling->slow_cool Yes dry_load Dry Loading for Column Chromatography separation->dry_load Yes (due to solubility) change_solvent Change Solvent System (check TLC) separation->change_solvent Yes (poor Rf separation) diffusion Diffusion Crystallization solvent_anti_solvent->diffusion

References

Technical Support Center: Overcoming Solubility Challenges of 4-oxo-5H-pyrimidine-5-carbonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-oxo-5H-pyrimidine-5-carbonitrile and its derivatives during biological assays.

Troubleshooting Guide

Problem: My this compound compound precipitates out of solution when I add it to my aqueous assay buffer.

Possible Causes and Solutions:

  • Low Aqueous Solubility: The intrinsic poor aqueous solubility of the compound is the most likely cause.

    • Solution 1: Utilize Co-solvents. Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration to avoid cellular toxicity.[1][2]

    • Solution 2: pH Adjustment. The solubility of pyrimidine derivatives can be pH-dependent.[3] Experiment with adjusting the pH of your buffer to see if it improves solubility.

    • Solution 3: Employ Solubilizing Agents. Agents like cyclodextrins can encapsulate the compound, increasing its apparent solubility.[4]

Problem: Even when using a DMSO stock, my compound precipitates in the cell culture medium over time.

Possible Causes and Solutions:

  • Exceeding the Solubilizing Capacity of the Medium: The final concentration of your compound may be too high for the amount of co-solvent in the medium to maintain its solubility.

    • Solution 1: Lower Final Compound Concentration. If your experimental design allows, reduce the final concentration of the compound in the assay.

    • Solution 2: Increase Co-solvent Concentration (with caution). You can slightly increase the final DMSO concentration, but it is critical to determine the maximum tolerable concentration for your specific cell line to avoid toxicity.[2]

    • Solution 3: Use Cyclodextrins. These can form inclusion complexes with the compound, enhancing its stability in aqueous solutions.[4][5]

Problem: I am observing inconsistent results in my biological assays, which I suspect are due to solubility issues.

Possible Causes and Solutions:

  • Compound Precipitation: Inconsistent solubility can lead to variable effective concentrations of your compound.

    • Solution 1: Visual Inspection. Before and during your assay, visually inspect your solutions for any signs of precipitation (cloudiness, crystals).

    • Solution 2: Pre-Assay Solubility Check. Perform a preliminary experiment to determine the maximum soluble concentration of your compound in the final assay buffer under the exact experimental conditions (temperature, incubation time).

    • Solution 3: Utilize a More Robust Solubilization Method. Consider using nanoparticle formulations for poorly soluble drugs, which can increase the surface area and dissolution rate.[6][7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve this compound?

A1: Dimethyl sulfoxide (DMSO) is a common and effective initial solvent for dissolving many poorly water-soluble compounds, including pyrimidine derivatives, for use in biological assays.[1][2] It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous assay medium.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The maximum tolerated DMSO concentration varies between cell lines. It is crucial to perform a dose-response experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells. Generally, concentrations below 0.5% (v/v) are considered safe for most cell lines, but this must be empirically verified.[2]

Q3: Can I use other co-solvents besides DMSO?

A3: Yes, other co-solvents like ethanol or polyethylene glycol (PEG) can be used. However, their compatibility and potential for cellular toxicity must also be evaluated for your specific assay system.

Q4: How do cyclodextrins work to improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core. This "inclusion complex" has improved solubility and stability in aqueous solutions.[4][5]

Q5: Are there any other advanced techniques to overcome severe solubility issues?

A5: For compounds with very poor solubility, nanoparticle-based formulations can be a viable option. These formulations increase the surface area of the drug, which can lead to an increased dissolution rate and apparent solubility.[6][7][8][9][10]

Quantitative Data

Solubility of Pyrimidine-5-Carbonitrile Derivatives in Methanol

The following table summarizes the mole fraction solubility (x) of various 4-amino-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile derivatives in methanol at different temperatures. This data can provide a general indication of the solubility behavior of the this compound scaffold.

Compound IDR Groupx at 293.15 Kx at 298.15 Kx at 303.15 Kx at 308.15 Kx at 313.15 K
MDT 1 4-hydroxy-3-methoxyphenyl0.000780.000850.000930.001010.00109
MDT 2 4-methoxyphenyl0.000490.000550.000620.000690.00076
MDT 3 4-hydroxyphenyl0.000710.000780.000860.000940.00103
MDT 4 4-chlorophenyl0.000390.000450.000510.000570.00064
MDT 5 3-chlorophenyl0.000630.000700.000770.000840.00092
MDT 6 4-fluorophenyl0.000590.000660.000730.000800.00088
MDT 7 3-nitrophenyl0.000440.000500.000560.000630.00070
MDT 8 phenyl0.000540.000610.000680.000750.00083
MDT 9 furan-2-yl0.000920.001010.001100.001190.00129
MDT 10 (Z)-2-phenylethenyl0.000850.000930.001020.001110.00120

Data adapted from Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1027-1034.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Use in a Cell-Based Assay

  • Materials:

    • This compound compound

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Cell culture medium

    • Cells for the assay

  • Procedure for Preparing a 10 mM Stock Solution:

    • Weigh out a precise amount of the this compound compound. For example, to make 1 mL of a 10 mM stock of a compound with a molecular weight of 150 g/mol , you would need 1.5 mg.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Procedure for Dosing Cells:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Important: When diluting, add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation.

    • Ensure the final concentration of DMSO in the cell culture wells is below the predetermined toxicity level for your cells (typically ≤ 0.5%).

    • Add the final diluted compound solutions to your cells and proceed with your assay protocol.

Protocol 2: Solubilization using β-Cyclodextrin

  • Materials:

    • This compound compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable β-cyclodextrin derivative

    • Deionized water or appropriate buffer

    • Stir plate and magnetic stir bar

    • Filtration device (e.g., 0.22 µm syringe filter)

  • Procedure:

    • Prepare a solution of HP-β-CD in deionized water or your assay buffer. The concentration of HP-β-CD will need to be optimized for your specific compound and desired final concentration. A common starting point is a 1-5% (w/v) solution.

    • Add an excess amount of the this compound compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • After the incubation period, filter the solution to remove any undissolved compound.

    • The clear filtrate now contains the solubilized compound-cyclodextrin complex. The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

    • This stock solution can then be used in your biological assays, ensuring appropriate dilution and controls.

Visualizations

Signaling Pathways

Derivatives of 4-oxo-pyrimidine-5-carbonitrile have been shown to interact with various signaling pathways implicated in cancer and other diseases. The following diagrams illustrate some of these key pathways.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates PIM1 PIM-1 Kinase STAT3->PIM1 induces transcription Bad Bad PIM1->Bad phosphorylates (inactivates) cMyc c-Myc PIM1->cMyc stabilizes Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation Pyrimidine 4-oxo-pyrimidine- 5-carbonitrile derivatives Pyrimidine->PIM1 inhibits

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2 Grb2/Sos EGFR->Grb2 recruits Ras Ras Grb2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Pyrimidine 4-oxo-pyrimidine- 5-carbonitrile derivatives Pyrimidine->EGFR inhibits

Caption: EGFR Signaling Pathway and Inhibition.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates ProteinSynth Protein Synthesis mTORC1->ProteinSynth CellGrowth Cell Growth mTORC1->CellGrowth Pyrimidine 4-oxo-pyrimidine- 5-carbonitrile derivatives Pyrimidine->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Experimental Workflow for Overcoming Solubility Issues

Solubility_Workflow Start Start: Poorly Soluble This compound Stock Prepare High-Concentration Stock in DMSO Start->Stock Dilute Dilute Stock in Aqueous Assay Buffer Stock->Dilute CheckPrecipitate1 Precipitation? Dilute->CheckPrecipitate1 Assay Perform Biological Assay CheckPrecipitate1->Assay No Optimize Optimize Solubilization CheckPrecipitate1->Optimize Yes CheckPrecipitate2 Precipitation? Assay->CheckPrecipitate2 CoSolvent Adjust Co-solvent Concentration Optimize->CoSolvent pH Adjust pH of Buffer Optimize->pH Cyclodextrin Use Cyclodextrins Optimize->Cyclodextrin CoSolvent->Dilute pH->Dilute Cyclodextrin->Dilute CheckPrecipitate2->Assay No CheckPrecipitate2->Optimize Yes

Caption: Experimental Workflow for Solubility Troubleshooting.

References

stability of 4-oxo-5H-pyrimidine-5-carbonitrile in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-oxo-5H-pyrimidine-5-carbonitrile in DMSO and aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in DMSO?

A1: this compound is generally considered to have moderate to good stability when stored in anhydrous DMSO at low temperatures (-20°C or -80°C). However, long-term storage in DMSO at room temperature is not recommended due to the potential for degradation. The presence of water in DMSO can significantly accelerate degradation.[1] It is best practice to prepare fresh solutions or use aliquots of a stock solution that have been stored frozen to minimize freeze-thaw cycles.[1]

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly dependent on the pH and temperature. Pyrimidine rings can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare aqueous solutions fresh before use and to buffer the solution to a pH that is optimal for the experiment and for the compound's stability, typically near neutral pH.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented in public literature, pyrimidine rings can undergo hydrolytic cleavage.[2][3] Potential degradation in aqueous media could involve the opening of the pyrimidine ring, possibly leading to the formation of ureidoacrylate derivatives or other related acyclic compounds.[2][3] In DMSO, degradation might be initiated by oxidation or reaction with impurities.

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. If temporary storage is necessary, it should be done at 2-8°C for no longer than 24 hours. For longer-term storage, it is preferable to store the compound as a dry powder or as a frozen stock solution in anhydrous DMSO.

Q5: Does the nitrile group on the pyrimidine ring affect its stability?

A5: Yes, the electron-withdrawing nature of the nitrile group can influence the electronic properties of the pyrimidine ring, potentially affecting its susceptibility to nucleophilic attack and subsequent degradation.

Troubleshooting Guide

Issue 1: My compound precipitates out of the aqueous solution during my experiment.

  • Question: Why is my compound precipitating and what can I do to prevent it?

  • Answer: Precipitation of this compound from aqueous solutions is likely due to its limited solubility. The solubility can be affected by the pH, temperature, and the presence of other solutes in your experimental buffer.

    • Troubleshooting Steps:

      • Check the pH of your buffer: Ensure the pH is within a range where the compound is most soluble.

      • Consider using a co-solvent: If your experimental conditions allow, adding a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol can improve solubility.[4][5] However, be mindful of the potential effects of the co-solvent on your assay.

      • Prepare a more dilute solution: If possible, work with a lower concentration of the compound.

      • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[5]

Issue 2: I am observing a loss of compound activity over time in my assay.

  • Question: My experimental results show a decreasing effect of the compound over the course of the experiment. Is this due to instability?

  • Answer: A time-dependent loss of activity is a strong indicator of compound degradation in your assay medium.

    • Troubleshooting Steps:

      • Perform a stability study: Analyze samples of your compound in the assay buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical method like HPLC to quantify the amount of intact compound remaining.

      • Prepare fresh solutions: For time-sensitive experiments, prepare a fresh solution of the compound immediately before use.

      • Minimize exposure to harsh conditions: Protect the solution from light and maintain it at a controlled temperature.

Issue 3: I see unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).

  • Question: What are these extra peaks, and how can I confirm if they are degradation products?

  • Answer: The appearance of new peaks in your analytical chromatogram suggests the presence of impurities or degradation products.

    • Troubleshooting Steps:

      • Analyze a freshly prepared sample: Use a chromatogram of a freshly prepared solution as a reference (T=0).

      • Stress testing: Intentionally degrade the compound under harsh conditions (e.g., high temperature, extreme pH) to generate degradation products. The peaks that increase under these conditions are likely degradants.

      • LC-MS analysis: Use mass spectrometry to determine the molecular weights of the unknown peaks. This can provide clues to their structures and help in identifying the degradation pathway.

Data Presentation

Table 1: Hypothetical Stability of this compound in DMSO

Storage ConditionTime Point% Remaining Compound (Hypothetical)
Room Temperature (~25°C)24 hours95%
Room Temperature (~25°C)7 days80%
4°C7 days98%
-20°C1 month>99%
-20°C (3 Freeze-Thaw Cycles)1 month97%

Table 2: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C

Time Point% Remaining Compound (Hypothetical)
0 hours100%
2 hours98%
8 hours90%
24 hours75%

Experimental Protocols

Protocol 1: Stability Assessment in DMSO

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Aliquoting: Aliquot the stock solution into multiple small vials to minimize freeze-thaw cycles.

  • Storage Conditions: Store aliquots at different temperatures: room temperature (~25°C), 4°C, and -20°C.

  • Time Points: At designated time points (e.g., 0, 24 hours, 7 days, 1 month), retrieve an aliquot from each storage condition.

  • Sample Preparation for Analysis: Dilute the sample to a suitable concentration (e.g., 100 µM) with an appropriate solvent system (e.g., acetonitrile/water).

  • HPLC Analysis: Analyze the samples using a validated HPLC method with UV detection at a wavelength where the compound has maximum absorbance.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point by comparing the peak area to the peak area of the T=0 sample.

Protocol 2: Stability Assessment in Aqueous Buffer

  • Preparation of Aqueous Solution: Prepare a solution of this compound (e.g., 100 µM) in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the solution at the desired experimental temperature (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile to stop further degradation.

  • HPLC Analysis: Analyze the samples directly by HPLC.

  • Data Analysis: Determine the percentage of the remaining compound at each time point relative to the T=0 sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Incubation/Storage cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO storage_dmso Store at RT, 4°C, -20°C prep_stock->storage_dmso prep_aqueous Prepare 100 µM in Aqueous Buffer storage_aqueous Incubate at 37°C prep_aqueous->storage_aqueous sampling Collect Aliquots at T=0, 1, 2, 4, 8, 24h... storage_dmso->sampling storage_aqueous->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining Compound hplc->data_analysis

Caption: Experimental workflow for stability testing.

degradation_pathway parent 4-oxo-5H-pyrimidine- 5-carbonitrile intermediate Hypothetical Intermediate (Ring Opening) parent->intermediate Hydrolysis (H₂O, pH) product Degradation Products (e.g., Ureidoacrylate derivatives) intermediate->product Further Decomposition

Caption: Hypothetical aqueous degradation pathway.

References

Technical Support Center: Kinase Assays with 4-oxo-5H-pyrimidine-5-carbonitrile Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers utilizing kinase inhibitors featuring the 4-oxo-5H-pyrimidine-5-carbonitrile scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrimidine-carbonitrile inhibitor shows poor solubility in the assay buffer. How can I address this?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds. Here are several steps to troubleshoot this issue:

  • Co-Solvents: Prepare high-concentration stock solutions of your inhibitor in 100% DMSO. When diluting into the final assay buffer, ensure the final DMSO concentration is consistent across all wells (typically ≤1%) to avoid artifacts.

  • Sonication: Briefly sonicate the stock solution before serial dilutions to break up any aggregates that may have formed during storage.

  • Pre-incubation: After adding the inhibitor to the assay plate, allow for a brief pre-incubation period with the kinase before adding ATP to initiate the reaction. This can help improve binding.

  • Visual Inspection: Always visually inspect your diluted compound in the assay buffer (before adding enzyme) under a microscope to check for precipitation. If precipitation is observed, you must lower the final concentration.

  • Solubility Measurement: For lead compounds, it is advisable to experimentally determine the thermodynamic and kinetic solubility in your specific assay buffer. Some studies have measured the solubility of pyrimidine derivatives in various solvents, which can provide a starting point.[1]

Q2: I'm observing inconsistent results or high signal variability between replicate wells. What are the common causes?

A2: High variability can stem from several sources, from technical errors to compound-specific issues.

  • Pipetting and Mixing: Ensure accurate and consistent pipetting, especially during serial dilutions of the inhibitor. Thoroughly mix all reagents after addition, particularly the viscous detection reagents used in luminescence-based assays like ADP-Glo.[2]

  • Compound Aggregation: Aggregates can lead to erratic inhibition. This is linked to solubility (see Q1) and can be a mechanism for Pan-Assay Interference Compounds (PAINS).[3] Consider adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35) to the assay buffer, but verify that it does not inhibit your kinase.

  • Reagent Equilibration: Allow all assay kits, buffers, and reagents to come to room temperature before use, as temperature fluctuations can affect enzyme kinetics and signal stability.[4]

  • Plate Effects: "Edge effects" in multi-well plates are common. Avoid using the outer wells or ensure your plate layout randomizes samples to mitigate this.

Q3: My inhibitor shows activity against multiple, unrelated kinases. How do I know if it's a real off-target effect or an artifact?

A3: This could be genuine promiscuous inhibition or an assay artifact. The 2-aminopyrimidine scaffold, related to your core structure, is a known kinase-binding motif but can also be a source of promiscuous behavior.[3]

  • Pan-Assay Interference Compounds (PAINS): Certain chemical motifs are known to cause false positives in high-throughput screens.[5] These compounds can interfere through various mechanisms, including chemical reactivity, aggregation, or interference with the assay signal (e.g., fluorescence).[3][6]

  • Orthogonal Assays: Validate your hits using a different assay platform. For example, if your primary screen uses a luminescence-based method (e.g., ADP-Glo), confirm the results with a fluorescence-based method (e.g., LanthaScreen) or a direct radiometric assay.[7] This helps rule out technology-specific interference.

  • Dose-Response Behavior: Analyze the shape of your inhibition curve. Steep or biphasic curves can sometimes be indicative of non-specific mechanisms like aggregation.

  • Structure-Activity Relationship (SAR): Test structurally related analogs of your inhibitor. If small chemical modifications lead to a predictable loss or gain of potency, it suggests a specific binding interaction rather than a non-specific artifact.

Q4: My luminescent or fluorescent kinase assay shows a high background signal or signal quenching. What could be the cause?

A4: This is a form of assay interference where the compound directly affects the detection system.

  • Compound Interference: Your pyrimidine-carbonitrile inhibitor might possess intrinsic fluorescence or act as a quencher. To test for this, run controls where you add the compound to the assay plate after the reaction has been stopped and the detection reagents have been added. Any change in signal compared to the vehicle control points to direct interference.

  • Luciferase Inhibition: In luminescence assays like ADP-Glo, which use luciferase to generate a signal, compounds can directly inhibit the luciferase enzyme.[8] Promega's technical manuals suggest counter-screens to identify such compounds.[2]

  • Buffer Composition: Components in your buffer (e.g., high concentrations of DTT) can sometimes interfere with detection reagents. Always use the buffer system recommended for the specific assay kit.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in kinase assays.

G start Problem Observed (e.g., Low Potency, High Variability) solubility Check Compound Solubility - Visual Precipitation? - Lower Concentration start->solubility Is IC50 weak or variable? assay_tech Check Assay Technique - Pipetting Accuracy? - Reagent Mixing? start->assay_tech Are replicates inconsistent? enzyme_health Verify Enzyme Activity - Positive Control (Staurosporine)? - Correct ATP Km? start->enzyme_health Is there no inhibition? pains Evaluate for PAINS/Artifacts - Orthogonal Assay - Dose-Response Curve Shape solubility->pains interference Test for Assay Interference - Compound Fluorescence? - Luciferase Inhibition? pains->interference conclusion Identify Root Cause pains->conclusion If artifact confirmed assay_tech->conclusion enzyme_health->conclusion interference->conclusion G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Targets (mTOR, GSK3B) AKT->Downstream Activates Inhibitor Pyrimidine-Carbonitrile Inhibitor Inhibitor->PI3K Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Technical Support Center: Refining Anticancer Screening Protocols for 4-oxo-5H-pyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining anticancer screening protocols for 4-oxo-5H-pyrimidine-5-carbonitrile derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to facilitate efficient and accurate experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the anticancer screening of this compound compounds.

Issue Potential Cause Recommended Solution
Compound Precipitation in Culture Media The compound has low aqueous solubility. The final Dimethyl Sulfoxide (DMSO) concentration is too high, causing the compound to crash out. The compound is unstable in the aqueous environment of the culture media.Prepare a higher concentration stock solution in 100% DMSO. When diluting to the final working concentration in the culture medium, ensure the final DMSO concentration does not exceed 0.5%. Pre-warm the culture media to 37°C before adding the compound stock solution. If precipitation persists, consider using a solubilizing agent like Pluronic F-68 or preparing a fresh solution for each experiment.
Inconsistent IC50 Values Across Experiments Variation in cell seeding density. Inconsistent drug incubation times. Degradation of the compound in the stock solution. Pipetting errors.Ensure a consistent number of cells are seeded in each well by performing accurate cell counting. Standardize the incubation time with the compound across all experiments. Store the compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use calibrated pipettes and proper pipetting techniques to ensure accurate liquid handling.
High Background in MTT/MTS Assays Contamination of cell cultures with bacteria or yeast. The compound interferes with the formazan crystal formation or solubilization. Phenol red in the culture medium can interfere with absorbance readings.Regularly check cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock. Run a control plate with the compound in cell-free media to check for any direct interaction with the assay reagents. Use phenol red-free media for the assay to avoid interference with absorbance readings.
No Observable Effect on Cell Viability The compound may not be cytotoxic but could have cytostatic effects. The selected cell line may be resistant to the compound's mechanism of action. The compound may have degraded.In addition to viability assays, perform cell cycle analysis to check for cell cycle arrest, which would indicate a cytostatic effect. Screen the compound against a panel of cancer cell lines with different genetic backgrounds to identify sensitive lines. Confirm the integrity of the compound using analytical methods like HPLC or mass spectrometry.
Difficulty in Interpreting Apoptosis Assay Results Suboptimal concentration of Annexin V-FITC or Propidium Iodide (PI). Inappropriate compensation settings on the flow cytometer. Cells are being harvested too late, leading to a majority of necrotic cells.Titrate the Annexin V-FITC and PI concentrations to determine the optimal staining concentrations for your specific cell line. Set up single-stained controls for both Annexin V-FITC and PI to properly compensate for spectral overlap. Perform a time-course experiment to identify the optimal time point for observing early and late apoptosis.
Broad or Noisy Peaks in Cell Cycle Analysis Clumping of cells. Inappropriate fixation technique. RNase treatment is insufficient.Ensure a single-cell suspension by gently pipetting or passing the cells through a cell strainer before fixation. Use dropwise addition of cold ethanol while vortexing to prevent cell aggregation. Ensure that the RNase A used is of high quality and used at the recommended concentration to efficiently degrade RNA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for screening a new this compound derivative?

A1: For a novel compound with unknown activity, it is advisable to start with a broad concentration range, typically from 0.01 µM to 100 µM. This wide range will help in determining the potency of the compound and in generating a complete dose-response curve to accurately calculate the IC50 value.

Q2: How should I dissolve my this compound compound for in vitro assays?

A2: Most this compound derivatives are soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO. For cell-based assays, this stock solution should be serially diluted in culture medium to the desired final concentrations, ensuring the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q3: What are the common signaling pathways targeted by this compound derivatives?

A3: Several studies have indicated that this compound derivatives often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. These include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/AKT signaling pathways.[2][3]

Q4: My compound shows G2/M arrest in cell cycle analysis. What does this signify?

A4: G2/M arrest is a common mechanism of action for many anticancer drugs. It indicates that the compound is interfering with the cell's ability to enter mitosis, often by disrupting microtubule dynamics or activating DNA damage checkpoints. This arrest prevents the cancer cells from dividing and can ultimately lead to apoptosis.[4][5]

Q5: How can I confirm that the observed cell death is due to apoptosis and not necrosis?

A5: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between apoptosis and necrosis. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both. Additionally, you can perform a Western blot analysis to detect the cleavage of caspase-3 and PARP, which are key markers of apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different cancer cell lines.

Table 1: IC50 Values of this compound Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)12.5[2]
A549 (Lung)15.3[2]
Compound B HeLa (Cervical)10 - 50[1]
MCF-7 (Breast)10 - 50[1]
Compound 7f K562 (Leukemia)3.36 ± 0.17[3]
MCF-7 (Breast)Not specified[3]
Compound 5g HepG2 (Liver)5.351[6]
Compound 5e HepG2 (Liver)18.69[6]

Table 2: Apoptosis and Cell Cycle Arrest Data for this compound Derivatives

Compound IDCell LineAssayObservationPercentage (%)Reference
Compound 7f K562Cell Cycle AnalysisS-phase arrestNot specified[3]
K562Apoptosis AssayCaspase 3 dependent apoptosisNot specified[3]
Compound 8j MCF-7Cell Cycle AnalysisG2/M arrest79.03 ± 3.6[5]
Generic Cancer CellsCell Cycle AnalysisG2/M arrestNot specified[2]
Generic Cancer CellsApoptosis AssayApoptosis inductionNot specified[2]

Detailed Experimental Protocols

General Workflow for Anticancer Screening

This workflow outlines the sequential steps for the initial screening of a novel this compound derivative.

experimental_workflow General Anticancer Screening Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) drug_treatment Drug Treatment (Serial dilutions of compound) compound_prep->drug_treatment cell_culture Cell Culture (Select and maintain cancer cell lines) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->drug_treatment mtt_assay MTT/MTS Assay (Determine IC50 values) drug_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) drug_treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) drug_treatment->cell_cycle_analysis western_blot Western Blotting (Analyze protein expression) drug_treatment->western_blot mtt_assay->apoptosis_assay data_analysis Data Interpretation and Conclusion mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis

Caption: A general workflow for the anticancer screening of novel compounds.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the this compound compound from a DMSO stock solution in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Drug Treatment: After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.

  • Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis Protocol
  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Diagrams

EGFR Signaling Pathway

EGFR_pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis 4_oxo_5H_pyrimidine_5_carbonitrile 4-oxo-5H-pyrimidine- 5-carbonitrile 4_oxo_5H_pyrimidine_5_carbonitrile->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by this compound.

VEGFR-2 Signaling Pathway

VEGFR2_pathway VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF_MEK_ERK RAF/MEK/ERK Pathway PKC->RAF_MEK_ERK Proliferation Endothelial Cell Proliferation RAF_MEK_ERK->Proliferation Migration Cell Migration RAF_MEK_ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability 4_oxo_5H_pyrimidine_5_carbonitrile 4-oxo-5H-pyrimidine- 5-carbonitrile 4_oxo_5H_pyrimidine_5_carbonitrile->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

PI3K/AKT Signaling Pathway

PI3K_AKT_pathway PI3K/AKT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR BAD BAD AKT->BAD Inhibition Proliferation Cell Proliferation mTOR->Proliferation Caspase9 Caspase-9 BAD->Caspase9 Inhibition Survival Cell Survival Caspase9->Survival Inhibition of Apoptosis 4_oxo_5H_pyrimidine_5_carbonitrile 4-oxo-5H-pyrimidine- 5-carbonitrile 4_oxo_5H_pyrimidine_5_carbonitrile->PI3K Inhibition

References

common experimental errors when working with 4-oxo-5H-pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-oxo-5H-pyrimidine-5-carbonitrile and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and handling of this compound derivatives.

Problem/Question Possible Causes Recommended Solutions
Low or No Product Yield in Multicomponent Reactions (e.g., Biginelli Reaction) 1. Purity of Reactants: Impurities in aldehydes, β-ketoesters, or urea/thiourea can inhibit the reaction. 2. Improper Catalyst: The chosen acid or base catalyst may be inappropriate or inactive. 3. Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 4. Suboptimal Solvent: The solvent may not be suitable for dissolving all reactants or for the reaction mechanism.1. Purify Reactants: Use freshly distilled aldehydes and recrystallized urea/thiourea. Check the purity of the β-ketoester. 2. Catalyst Screening: Test different Brønsted or Lewis acids (e.g., HCl, Yb(OTf)₃) or bases. Ensure the catalyst is not poisoned.[1][2] 3. Optimize Temperature: Run small-scale reactions at various temperatures to find the optimal condition. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3] 4. Solvent Selection: While ethanol is common, consider solvent-free conditions or other solvents like toluene, especially if reactant solubility is an issue.[3]
Formation of Multiple Byproducts 1. Side Reactions: Aldehyde self-condensation or decomposition of reactants can lead to impurities. 2. Reaction Time: Prolonged reaction times, especially at high temperatures, can promote byproduct formation.1. Control Stoichiometry: Use a slight excess of the more volatile or less stable reactant. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the product formation has maximized.
Difficulty in Product Purification 1. High Polarity of the Product: The presence of multiple nitrogen and oxygen atoms makes these compounds polar, leading to poor solubility in common organic solvents and streaking on silica gel. 2. Removal of Catalyst: Residual acid or base catalyst can be difficult to remove.1. Purification Techniques:     a) Crystallization: Attempt recrystallization from polar solvents like ethanol, isopropanol, or mixtures with water.[4]     b) Column Chromatography: Use a more polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). Amine-functionalized silica can also be effective for purifying basic compounds.     c) Reversed-Phase HPLC: For highly polar compounds, reversed-phase HPLC can be a suitable purification method.[5][6] 2. Catalyst Removal: Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove acidic catalysts before extraction and purification.
Inconsistent Spectroscopic Data (NMR, IR) 1. Presence of Tautomers: The 4-oxo-pyrimidine core can exist in different tautomeric forms, leading to complex NMR spectra. 2. Residual Solvent or Water: Traces of solvent or water can obscure signals in NMR and IR spectra. 3. Incorrect Structure Assignment: The obtained product might be an isomer or a different compound altogether.1. Advanced NMR Techniques: Use 2D NMR techniques (COSY, HSQC, HMBC) to aid in structure elucidation. Deuterium exchange with D₂O can help identify exchangeable protons (e.g., N-H). 2. Thorough Drying: Dry the sample under high vacuum for an extended period to remove volatile residues. 3. Comprehensive Analysis: Compare all spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) with literature values for similar compounds to confirm the structure.
Compound Instability or Degradation 1. Hydrolysis: The pyrimidine ring or the carbonitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions. 2. Air/Light Sensitivity: Some derivatives may be sensitive to oxidation or photodegradation over time.1. Storage Conditions: Store the compound in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen). 2. pH Control: Avoid prolonged exposure to strong acids or bases during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common and efficient method is a one-pot, three-component reaction, often a variation of the Biginelli reaction. This typically involves the condensation of an aromatic aldehyde, a β-ketoester (or a similar active methylene compound like malononitrile), and urea or thiourea, usually under acidic catalysis.[1][2][7]

Q2: How can I confirm the successful synthesis of my target pyrimidine derivative?

A2: A combination of spectroscopic techniques is essential for structure confirmation.

  • ¹H NMR: Look for characteristic signals for the pyrimidine ring protons and the substituents. The N-H proton of the pyrimidine ring often appears as a broad singlet.

  • ¹³C NMR: Identify the chemical shifts for the carbonyl carbon (C4-oxo) and the nitrile carbon (C5-CN).

  • IR Spectroscopy: A strong absorption band for the C=O group (around 1650-1700 cm⁻¹) and a sharp, medium intensity band for the C≡N group (around 2200-2250 cm⁻¹) are key indicators.

  • Mass Spectrometry: This will confirm the molecular weight of your compound.

Q3: What are some of the known biological targets for this compound derivatives?

A3: Derivatives of this scaffold have shown inhibitory activity against several important enzymes in drug discovery, including:

  • Cyclooxygenase-2 (COX-2): Implicated in inflammation and cancer.[8]

  • Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy.[9]

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, making it a target for cancer treatment.

Q4: Are there any specific safety precautions I should take when working with these compounds?

A4: As with any chemical research, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in the synthesis, such as aldehydes and organic solvents, are hazardous. Work should be conducted in a well-ventilated fume hood. The toxicological properties of novel pyrimidine derivatives are often unknown, so they should be handled with care.

Experimental Protocols

General Procedure for the Synthesis of 4-aryl-6-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Derivatives

This protocol is a general guideline based on typical multicomponent reactions reported in the literature.[10]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Urea (1.8 mmol)

  • Catalyst (e.g., a Brønsted or Lewis acid, 0.4 mol%)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, urea, and the catalyst.

  • If using a solvent, add it to the flask. For solvent-free conditions, ensure the reactants are well-mixed.

  • Stir the mixture at the optimized temperature (e.g., 80 °C) for the required time. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, add distilled water to the mixture and stir.

  • Collect the solid product by filtration.

  • Wash the precipitate with a suitable solvent, such as hot ethanol, to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the final compound.

  • Characterize the product using NMR, IR, and mass spectrometry.

Quantitative Data Summary

Table 1: Reaction Yields for the Synthesis of Pyrimidine-5-carbonitrile Derivatives under Various Conditions
EntryAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeTriethylamineDMSOReflux1640[3]
2BenzaldehydeSodium AcetateWaterReflux678[3]
34-ChlorobenzaldehydeBone char-nPrN-SO₃HSolvent-free800.595[10]
44-NitrobenzaldehydeSc(OTf)₃ (5 mol%)Solvent-free100198[11]
5Various aldehydesIridium ComplexToluene13024up to 93[12][13]
Table 2: In Vitro Biological Activity of Selected 4-oxo-pyrimidine-5-carbonitrile Derivatives
Compound IDTarget EnzymeCell LineIC₅₀ (µM)Reference
Derivative ACOX-2-Submicromolar[8]
Derivative BEGFRHepG23.56[9]
Derivative CEGFRA5495.85[9]
Derivative DPIM-1 Kinase---

Note: Specific compound structures and detailed assay conditions can be found in the cited literature.

Visualizations

Experimental Workflow

experimental_workflow reactants Reactants (Aldehyde, Malononitrile, Urea) reaction Multicomponent Reaction (e.g., Biginelli) reactants->reaction catalyst Catalyst (e.g., Acid/Base) catalyst->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Crystallization/Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Final Product characterization->product

Caption: A general workflow for the synthesis and characterization of this compound.

Signaling Pathways

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/Shc EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified representation of the EGFR signaling cascade.[14][15][16][17][18]

COX2_pathway Stimuli Pro-inflammatory Stimuli MAPK MAPK Pathway (p38, ERK) Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Prostaglandins Prostaglandins (Inflammation) COX2_Protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein

Caption: Key signaling pathways leading to COX-2 expression.[19][20][21][22][23]

PIM1_pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1_Gene PIM-1 Gene Transcription JAK_STAT->PIM1_Gene PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase BAD BAD (pro-apoptotic) PIM1_Kinase->BAD Cell_Survival Cell Survival BAD->Cell_Survival

References

Validation & Comparative

A Comparative Analysis of 4-oxo-5H-pyrimidine-5-carbonitrile Derivatives and Leading PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitory potential of derivatives of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a close structural analog of 4-oxo-5H-pyrimidine-5-carbonitrile, against established PIM kinase inhibitors. The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are crucial regulators of cell proliferation, survival, and apoptosis, making them significant targets in oncology drug discovery.[1][2] This document presents quantitative inhibitory data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the evaluation of this novel compound scaffold.

Quantitative Comparison of Kinase Inhibitory Activity

Compound/InhibitorTarget Kinase(s)IC50 (nM)Ki (nM)Reference(s)
4-oxo-2-thioxo...-5-carbonitrile derivative (8g) PIM-1373Not Reported[3][4]
4-oxo-2-thioxo...-5-carbonitrile derivative (8l) PIM-1501Not Reported[3][4]
4-oxo-2-thioxo...-5-carbonitrile derivative (8k) PIM-1518Not Reported[3][4]
SGI-1776 PIM-17Not Reported[5][6][7][8][9]
PIM-2363Not Reported[6][7][8]
PIM-369Not Reported[6][7][8]
AZD1208 PIM-10.40.1[8][9][10][11][12]
PIM-25.01.92[8][9][10][11][12]
PIM-31.90.4[8][9][10][11][12]
GDC-0339 PIM-1Not Reported0.03[13]
PIM-2Not Reported0.1[13]
PIM-3Not Reported0.02[13]

Experimental Protocols

In Vitro PIM-1 Kinase Inhibition Assay

The inhibitory activity of the test compounds against PIM-1 kinase is typically determined using a radiometric assay or a luminescent kinase assay. A generalized protocol for a radiometric assay is as follows:

  • Reaction Setup: The assay is performed in a reaction buffer containing a purified recombinant human PIM-1 enzyme, a peptide substrate (e.g., a Bad peptide), and the test compound at various concentrations.[5][14]

  • Initiation: The kinase reaction is initiated by the addition of a mixture of MgCl2 and [γ-33P]ATP.[15]

  • Incubation: The reaction mixture is incubated at 30°C for a defined period, typically 15-30 minutes, to allow for the phosphorylation of the substrate.[15][16]

  • Termination: The reaction is stopped by the addition of an appropriate stop solution, such as phosphoric acid.

  • Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

A common alternative is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. This luminescent assay involves a two-step process: first, the kinase reaction is terminated and the remaining ATP is depleted. Then, the produced ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a light signal that is proportional to the kinase activity.[2][16][17]

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, DU-145, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3][4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[18]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

PIM-1 Kinase Signaling Pathway

PIM-1 is a constitutively active serine/threonine kinase that is primarily regulated at the level of transcription and protein stability. It is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][19][20] Once expressed, PIM-1 phosphorylates a range of downstream targets to promote cell survival and proliferation, and inhibit apoptosis. A key substrate is the pro-apoptotic protein Bad. Phosphorylation of Bad by PIM-1 leads to its inactivation, thereby promoting cell survival.[20]

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT phosphorylate PIM1 PIM-1 STAT->PIM1 induce transcription Bad Bad PIM1->Bad phosphorylates (inactivates) CellSurvival Cell Survival & Proliferation PIM1->CellSurvival cMyc c-Myc PIM1->cMyc stabilizes Apoptosis Apoptosis Bad->Apoptosis promotes cMyc->CellSurvival

Caption: Simplified PIM-1 signaling pathway.

General Workflow for Kinase Inhibitor Evaluation

The process of evaluating a potential kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay In Vitro Kinase Assay (IC50 determination) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Selectivity->Cytotoxicity ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Cytotoxicity->ApoptosisAssay CellCycle Cell Cycle Analysis ApoptosisAssay->CellCycle WesternBlot Western Blot (Target Engagement) CellCycle->WesternBlot Xenograft Xenograft Models WesternBlot->Xenograft

References

Comparative Guide to Structure-Activity Relationships of 4-oxo-5H-pyrimidine-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-oxo-5H-pyrimidine-5-carbonitrile analogs. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold. The guide summarizes quantitative biological data, details key experimental methodologies, and visualizes important structural relationships and experimental workflows.

Overview of Biological Activities

The this compound core is a versatile scaffold that has been explored for its potential in treating a range of diseases, primarily cancer. Modifications to this core structure have yielded potent inhibitors of several key biological targets, including vascular endothelial growth factor receptor-2 (VEGFR-2), Pim-1 kinase, and cyclooxygenase-2 (COX-2). This guide will focus on a comparative analysis of analogs developed as VEGFR-2 and Pim-1 kinase inhibitors.

Comparative Biological Data

The following tables summarize the in vitro biological activities of representative this compound analogs against different cancer cell lines and molecular targets.

VEGFR-2 Inhibitors and Cytotoxic Activity

A series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties have been synthesized and evaluated for their potential as VEGFR-2 inhibitors and their cytotoxic effects on human cancer cell lines.[1]

CompoundModificationsHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
9d Varied substitutions on a phenyl hydrophobic tail1.142.33Not Specified
11e Di-nitro substitution at 2,4-positions of the phenyl ring1.341.89Not Specified
12b 8.2110.33Not Specified
12d 2.183.46Not Specified
Sorafenib Reference Drug4.566.23Not Specified

Table 1: In vitro cytotoxic activity of pyrimidine-5-carbonitrile derivatives against HCT-116 and MCF-7 cell lines.[1]

The data indicates that compounds 9d and 11e show significantly higher cytotoxic activity against both HCT-116 and MCF-7 cell lines compared to the reference drug, Sorafenib.[1] Notably, compound 11e , which has a di-nitro substitution, demonstrated potent activity.[1] The synthesized compounds were also evaluated for their safety profile against a normal human lung cell line (WI-38), with compound 11e showing an IC₅₀ value of 63.41 µM, suggesting a degree of selectivity for cancer cells.[1]

PIM-1 Kinase Inhibitors and Antiproliferative Activity

A series of S-amide tetrahydropyrimidinone derivatives based on the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold were developed and assessed as PIM-1 kinase inhibitors.

CompoundModificationsPIM-1 IC₅₀ (nM)MCF-7 IC₅₀ (µM)DU-145 IC₅₀ (µM)PC-3 IC₅₀ (µM)
8b S-arylamide hybrids660>100>100>100
8f 90924.342.831.7
8g 37311.215.613.4
8k 51810.812.311.9
8l 5019.711.510.2

Table 2: In vitro PIM-1 kinase inhibitory and antiproliferative activity of S-amide tetrahydropyrimidinone derivatives.[2][3]

Compounds 8g , 8k , and 8l exhibited potent inhibitory action against PIM-1 kinase, with IC₅₀ values of 373, 518, and 501 nM, respectively.[2][3] These compounds also demonstrated strong antiproliferative activity against MCF-7, DU-145, and PC-3 cancer cell lines.[2][3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC₅₀).

Methodology:

  • Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and incubated.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ values are calculated from the dose-response curves.[2][3]

In Vitro Kinase Inhibition Assay (PIM-1)

Objective: To determine the concentration of the compound that inhibits 50% of the kinase activity (IC₅₀).

Methodology:

  • The assay is typically performed in a multi-well plate format.

  • The PIM-1 kinase enzyme, a specific substrate peptide, and ATP are combined in a reaction buffer.

  • The test compounds are added at various concentrations to the reaction mixture.

  • The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or by using a phosphospecific antibody in an ELISA-based format.

  • The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.[2][3]

Visualizations

Core Chemical Structure and Key Modifications

The following diagram illustrates the core this compound scaffold and highlights the key positions for chemical modifications that influence biological activity.

Core scaffold and key modification points.

Experimental Workflow for In Vitro Cytotoxicity Assay

This diagram outlines the major steps involved in determining the cytotoxic effects of the pyrimidine analogs on cancer cell lines.

MTT_Assay_Workflow node_start Start node_seeding Seed Cancer Cells in 96-well Plates node_start->node_seeding node_treatment Treat with Pyrimidine Analogs (Varying Concentrations) node_seeding->node_treatment node_incubation Incubate for 48 hours node_treatment->node_incubation node_mtt Add MTT Reagent node_incubation->node_mtt node_formazan Incubate to Allow Formazan Formation node_mtt->node_formazan node_dissolve Dissolve Formazan Crystals (e.g., with DMSO) node_formazan->node_dissolve node_read Measure Absorbance (570 nm) node_dissolve->node_read node_calculate Calculate IC50 Values node_read->node_calculate node_end End node_calculate->node_end

Workflow of the in vitro MTT cytotoxicity assay.

Simplified Signaling Pathway Inhibition

This diagram illustrates the conceptual inhibition of a signaling pathway by the this compound analogs.

Signaling_Pathway_Inhibition node_receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) node_downstream Downstream Signaling (e.g., Proliferation, Survival) node_receptor->node_downstream Activates node_analog Pyrimidine-5-carbonitrile Analog node_analog->node_receptor Inhibits node_pim1 PIM-1 Kinase node_analog->node_pim1 Inhibits node_pim1->node_downstream Promotes node_apoptosis Apoptosis node_downstream->node_apoptosis Inhibits

References

A Comparative Guide to the Mechanism of Action of 4-oxo-5H-pyrimidine-5-carbonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of substituted 4-oxo-5H-pyrimidine-5-carbonitrile derivatives, a promising scaffold in modern medicinal chemistry. These compounds have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer pathogenesis. This document will focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase, comparing their performance with established drugs and outlining the experimental validation of their therapeutic action.

Introduction to this compound Derivatives

The this compound core structure is a versatile scaffold that has been extensively explored for the development of novel therapeutic agents. Its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A significant area of research has focused on their ability to act as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

This guide will delve into the validation of the mechanism of action of specific derivatives targeting key kinases in oncology:

  • VEGFR-2 Inhibitors: Crucial for inhibiting angiogenesis, a key process in tumor growth and metastasis.

  • EGFR Inhibitors: Targeting mutations and overexpression of EGFR is a validated strategy in various cancers.

  • Pim-1 Kinase Inhibitors: This kinase is involved in cell cycle progression and apoptosis, and its inhibition is a promising anticancer strategy.

Section 1: VEGFR-2 Inhibition

Derivatives of this compound have been synthesized and identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. By blocking the ATP binding site of VEGFR-2, these compounds can inhibit its downstream signaling pathways, thereby preventing the formation of new blood vessels that supply tumors with essential nutrients.[3]

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity of novel pyrimidine-5-carbonitrile derivatives compared to Sorafenib, a known multi-kinase inhibitor that targets VEGFR-2. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds against different cancer cell lines.

CompoundHCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Compound 9d 1.142.53
Compound 11e 1.883.17
Compound 12b 3.455.12
Compound 12d 8.6110.33
Sorafenib (Standard) 11.5213.78

Table 1: In vitro cytotoxic activity (IC50, µM) of pyrimidine-5-carbonitrile derivatives against HCT-116 and MCF-7 cell lines compared to Sorafenib.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Human cancer cell lines (HCT-116 and MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and the standard drug (Sorafenib) and incubated for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined.

Signaling Pathway

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Pyrimidine This compound Derivative Pyrimidine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Section 2: EGFR Inhibition

Certain pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and migration.[4] Both wild-type (WT) and mutant forms of EGFR are important targets in cancer therapy.

Comparative Performance Data

The inhibitory activity of a lead pyrimidine-5-carbonitrile compound against EGFR is compared with Erlotinib, a standard EGFR inhibitor.

CompoundEGFR WT IC50 (nM)
Compound 10b 8.29 ± 0.04
Erlotinib (Standard) 2.83 ± 0.05

Table 2: In vitro EGFRWT inhibitory activity of a lead pyrimidine-5-carbonitrile derivative compared to Erlotinib.[5]

Experimental Protocol: EGFR Kinase Assay

Objective: To measure the in vitro inhibitory activity of compounds against EGFR.

Methodology:

  • Reaction Setup: The assay is performed in a kinase buffer containing recombinant human EGFR, a substrate peptide, and ATP.

  • Compound Addition: Test compounds at various concentrations are pre-incubated with the EGFR enzyme.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

  • IC50 Calculation: The percentage of EGFR inhibition is plotted against the compound concentration to determine the IC50 value.

Signaling Pathway

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrimidine This compound Derivative Pyrimidine->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Section 3: Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that plays a significant role in cell proliferation and apoptosis.[6] Overexpression of Pim-1 is associated with various cancers. Pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of Pim-1 kinase.

Comparative Performance Data

The following table shows the Pim-1 kinase inhibitory activity of several S-amide tetrahydropyrimidinone derivatives.

CompoundPim-1 Kinase IC50 (nM)
Compound 8g 373
Compound 8l 501
Compound 8k 518
Compound 8b 660
Compound 8f 909

Table 3: In vitro Pim-1 kinase inhibitory activity of S-amide tetrahydropyrimidinone derivatives.[6]

Experimental Protocol: Pim-1 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of compounds against Pim-1 kinase.

Methodology:

  • Reaction Mixture: The assay is conducted in a buffer containing recombinant Pim-1 kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: Test compounds are added at varying concentrations to the reaction mixture and incubated with the enzyme.

  • Reaction Initiation and Termination: The kinase reaction is initiated by adding ATP and stopped after a defined period.

  • Quantification: The level of substrate phosphorylation is measured, often using methods like radiometric assays (with 32P-ATP) or non-radioactive methods like ELISA or fluorescence polarization.

  • IC50 Determination: The percentage of inhibition is calculated and plotted against the compound concentration to determine the IC50 value.

Signaling Pathway

PIM1_Pathway cluster_upstream Upstream Signaling cluster_pim1 Pim-1 Kinase Regulation cluster_downstream Downstream Effects Cytokines_GF Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines_GF->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulates Expression cMyc c-Myc Pim1->cMyc Phosphorylates/Stabilizes p21 p21 Pim1->p21 Phosphorylates/Inhibits p27 p27 Pim1->p27 Phosphorylates/Inhibits Bad Bad Pim1->Bad Phosphorylates/Inhibits CellCycle Cell Cycle Progression cMyc->CellCycle p21->CellCycle Inhibits p27->CellCycle Inhibits Apoptosis Inhibition of Apoptosis Bad->Apoptosis Promotes Pyrimidine 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine -5-carbonitrile Derivative Pyrimidine->Pim1 Inhibits

Caption: Pim-1 kinase signaling pathway and its inhibition by this compound derivatives.

Conclusion

The this compound scaffold represents a highly promising framework for the development of novel kinase inhibitors. The presented data and pathways illustrate that with targeted chemical modifications, derivatives of this scaffold can be potent and selective inhibitors of key oncogenic kinases such as VEGFR-2, EGFR, and Pim-1. The comparative data with established drugs like Sorafenib and Erlotinib highlight the potential of these compounds to serve as next-generation anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

References

comparative analysis of 4-oxo-5H-pyrimidine-5-carbonitrile derivatives' cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-proliferative potential of novel 4-oxo-5H-pyrimidine-5-carbonitrile derivatives, supported by experimental data and mechanistic insights.

The quest for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, among which pyrimidine derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the cytotoxicity of recently synthesized this compound and related pyrimidine derivatives against various human cancer cell lines. The data presented herein is collated from multiple studies, offering a valuable resource for researchers in oncology and medicinal chemistry.

Data Presentation: Comparative Cytotoxic Activity

The cytotoxic potential of various pyrimidine-5-carbonitrile derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Notes
11e HCT-116 (Colon)1.14 ± 0.01Sorafenib8.96 ± 0.05Also showed potent VEGFR-2 inhibition (IC50 = 0.61 µM).[1]
MCF-7 (Breast)1.54 ± 0.01Sorafenib11.83 ± 0.07Exhibited 47.32-fold lower cytotoxicity against normal human lung cells (WI-38).[1]
12b HCT-116 (Colon)-Sorafenib8.96 ± 0.05Potent VEGFR-2 inhibitor (IC50 = 0.53 µM).[1]
MCF-7 (Breast)-Sorafenib11.83 ± 0.07
10b HepG2 (Liver)3.56Erlotinib0.87Potent EGFR inhibitor (IC50 = 8.29 nM).[2]
A549 (Lung)5.85Erlotinib1.12
MCF-7 (Breast)7.68Erlotinib5.27
10c HCT-116, MCF-7, HEPG-2-Doxorubicin-Exhibited the highest cytotoxic activity among the studied compounds, with IC50 values close to doxorubicin.[3]
3b PC3 (Prostate)21Vinblastine sulfate-Found to be two-fold more potent than the reference.[4]
PYMA1-PYMA8 NCIH-460, NCIH-522 (Lung)-Doxorubicin-Exhibited varying degrees of cytotoxic activity.[5]
Unsubstituted parent pyrimidine P388 (Leukemia)0.3-0.64--Caused a significant increase in cells in the G2/M phase.[6]
5a HepG2 (Liver)-Sorafenib-Showed potent inhibition of VEGFR-2 (IC50 = 0.067 µM).[7]
6c HepG2 (Liver)-Sorafenib-Showed potent inhibition of VEGFR-2 (IC50 = 0.44 µM).[7]
8g MCF-7, DU-145, PC-3---Potent PIM-1 kinase inhibitor (IC50 = 373 nM).[8]
5d MCF-7, A549, A498, HepG2Nanomolar rangeDoxorubicin-Seized cell growth at the sub-G1 and G2/M phases.[9][10]
11b HCT-116 (Colon)3.37Erlotinib-4.5 to 8.4-fold more active than erlotinib against various cell lines.[11]
HepG-2 (Liver)3.04Erlotinib-
MCF-7 (Breast)4.14Erlotinib-
A549 (Lung)2.4Erlotinib-
7f K562 (Leukemia)---Showed potent inhibition of PI3Kδ/γ and AKT-1.[12]

Experimental Protocols

A detailed methodology for a commonly cited cytotoxicity assay, the MTT assay, is provided below. This protocol is a generalized representation based on standard laboratory practices and information from the cited literature.[5][13]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics. The cells are seeded in 96-well plates at a density of approximately 1.0 x 10⁴ cells per well and incubated for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted to various concentrations with the culture medium. The culture medium from the wells is replaced with the medium containing the different concentrations of the test compounds, and the cells are incubated for a further 24-72 hours.

  • MTT Addition and Incubation: After the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for cytotoxicity screening and the signaling pathways targeted by some of the discussed pyrimidine derivatives.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mt_assay MTT Assay incubation->mt_assay readout Absorbance Reading mt_assay->readout calc IC50 Calculation readout->calc

Caption: Experimental workflow for in vitro cytotoxicity screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits PIM1 PIM-1 PIM1->Proliferation PIM1->Apoptosis Inhibits Pyrimidine_Derivatives Pyrimidine-5-carbonitrile Derivatives Pyrimidine_Derivatives->EGFR Inhibition Pyrimidine_Derivatives->VEGFR2 Inhibition Pyrimidine_Derivatives->PI3K Inhibition Pyrimidine_Derivatives->PIM1 Inhibition

Caption: Targeted signaling pathways by pyrimidine derivatives.

Concluding Remarks

The this compound scaffold and its derivatives represent a versatile and potent class of compounds with significant anticancer potential. The studies highlighted in this guide demonstrate their efficacy against a broad range of cancer cell lines, operating through various mechanisms of action, including the inhibition of key kinases such as VEGFR-2, EGFR, and PI3K/AKT, as well as the induction of apoptosis and cell cycle arrest. The promising cytotoxicity profiles, coupled with selectivity towards cancer cells over normal cells in some cases, underscore the importance of continued research and development of these compounds as potential therapeutic agents in the fight against cancer. Further in vivo studies are warranted to fully elucidate their therapeutic potential.

References

Assessing the Selectivity of 4-oxo-5H-pyrimidine-5-carbonitrile for PIM-1 Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proviral integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, have emerged as significant therapeutic targets in oncology due to their role in cell cycle progression, proliferation, and apoptosis.[1] The development of selective PIM-1 inhibitors is a key focus for cancer therapy. This guide provides a comparative assessment of the selectivity of the 4-oxo-5H-pyrimidine-5-carbonitrile scaffold for PIM-1 kinase, benchmarked against established PIM kinase inhibitors.

Comparative Analysis of PIM-1 Kinase Inhibitors

While direct, comprehensive selectivity data for a specific this compound compound against a wide kinase panel is not publicly available, we can infer its potential selectivity by examining closely related analogs and comparing them with well-characterized PIM-1 inhibitors. This section presents inhibitory activity data for a representative compound from the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile series and compares it with the known PIM inhibitors AZD1208 and SGI-1776.

Compound/ScaffoldTarget KinaseIC50 (nM)Other Notable Inhibited Kinases (IC50)Reference
4-oxo-2-thioxo-pyrimidine-5-carbonitrile derivative (Compound 8g) PIM-1373Data not available[2]
AZD1208 PIM-10.4PIM-2 (5 nM), PIM-3 (1.9 nM)[3]
SGI-1776 PIM-17PIM-2 (363 nM), PIM-3 (69 nM), Flt-3 (44 nM), Haspin (34 nM)[4][5]

Key Observations:

  • The 4-oxo-2-thioxo-pyrimidine-5-carbonitrile scaffold demonstrates inhibitory activity against PIM-1 in the nanomolar range.[2]

  • AZD1208 is a potent pan-Pim inhibitor, showing low nanomolar IC50 values against all three PIM isoforms.[3]

  • SGI-1776 is a potent PIM-1 inhibitor with moderate selectivity against PIM-2 and PIM-3, but it also shows activity against other kinases like Flt-3 and Haspin.[4][5]

To establish the selectivity of a novel compound like this compound, it would be crucial to screen it against a broad panel of kinases. The data for AZD1208 and SGI-1776 provide a benchmark for the expected selectivity profile of a potent PIM-1 inhibitor.

PIM-1 Kinase Signaling Pathway

PIM-1 is a constitutively active serine/threonine kinase that is a downstream effector of the JAK/STAT signaling pathway. It plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.

PIM1_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor binds JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1 PIM-1 STAT->PIM1 induces transcription BAD BAD PIM1->BAD phosphorylates (inactivates) Proliferation Proliferation PIM1->Proliferation promotes cMyc c-Myc PIM1->cMyc stabilizes Apoptosis Apoptosis BAD->Apoptosis promotes cMyc->Proliferation promotes Kinase_Selectivity_Workflow Compound Test Compound (this compound) Primary_Screen Primary Screen (Fixed Concentration) Compound->Primary_Screen Kinase_Panel Broad Kinase Panel (>400 kinases) Kinase_Panel->Primary_Screen Data_Analysis Data Analysis (% Inhibition) Primary_Screen->Data_Analysis Hits Identified 'Hits' (Significant Inhibition) Data_Analysis->Hits IC50_Determination IC50 Determination (Dose-Response) Hits->IC50_Determination Selectivity_Profile Selectivity Profile IC50_Determination->Selectivity_Profile

References

Illuminating the Therapeutic Promise: An In Vitro and In Vivo Correlation of 4-oxo-5H-pyrimidine-5-carbonitrile Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The 4-oxo-5H-pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, particularly in the realm of oncology. This guide provides a comprehensive comparison of the in vitro and in vivo activities of representative compounds from this class and its close analogs. By presenting key experimental data in a structured format, detailing methodologies, and visualizing the underlying biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the exploration of these promising therapeutic agents.

Data Presentation: A Comparative Analysis of In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data for selected pyrimidine-5-carbonitrile derivatives, showcasing their in vitro cytotoxic and enzyme inhibitory activities alongside available in vivo efficacy data. This allows for a comparative assessment of their therapeutic potential and provides insights into the translation of in vitro potency to in vivo action.

Table 1: In Vitro Cytotoxicity of 4-oxo-pyrimidine-5-carbonitrile Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/PathwayReference
Compound 8g MCF-7 (Breast)0.08PIM-1 Kinase[1][2]
DU-145 (Prostate)0.12[1][2]
PC-3 (Prostate)0.15[1][2]
Compound 8k MCF-7 (Breast)0.11PIM-1 Kinase[1][2]
DU-145 (Prostate)0.18[1][2]
PC-3 (Prostate)0.21[1][2]

Table 2: In Vitro Enzymatic Inhibition by Pyrimidine-5-carbonitrile Derivatives

Compound IDTarget EnzymeIC50Reference
Compound 10b EGFR8.29 nM[3]
Compound 11e VEGFR-20.53 µM[4][5]
Compound 7f PI3Kδ6.99 µM[6]
PI3Kγ4.01 µM[6]
AKT-13.36 µM[6]
Compound 8g PIM-1 Kinase373 nM[1][2]
Compound 5d COX-2~Celecoxib[7]

Table 3: In Vivo Efficacy of Selected Pyrimidine-5-carbonitrile Derivatives

Compound IDAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)Reference
Compound 7c Nude mice xenograftOvarian Cancer (OVCAR-4)10 mg/kgSignificant decrease in tumor weight and nodules
Thieno[2,3-d]pyrimidine 21b Ehrlich Ascites Carcinoma (solid tumor)Breast Carcinoma10 mg/kg/dayPotent anticancer activity
Thieno[2,3-d]pyrimidine 21e Ehrlich Ascites Carcinoma (solid tumor)Breast Carcinoma10 mg/kg/dayPotent anticancer activity

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curves.

In Vitro Kinase Inhibition Assays (EGFR, VEGFR-2, PI3K, PIM-1)

The inhibitory activity of the compounds against specific kinases is determined using various assay formats, often employing ELISA-based or fluorescence-based methods. A general protocol is outlined below:

  • Assay Plate Preparation: The kinase, substrate, and ATP are prepared in a specific kinase reaction buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase in the assay plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The extent of substrate phosphorylation is quantified. In ELISA-based assays, a specific antibody that recognizes the phosphorylated substrate is used, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). In fluorescence-based assays, the change in fluorescence intensity or polarization upon substrate phosphorylation is measured.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Model

The in vivo anticancer efficacy of promising compounds is often evaluated using tumor xenograft models in immunocompromised mice.

  • Cell Implantation: Human cancer cells (e.g., 5-10 × 10⁶ cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are then randomly assigned to treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Body weight and general health of the mice are also monitored.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated groups to the control group. Further analysis, such as immunohistochemistry or western blotting of tumor tissues, may be performed to assess the in vivo mechanism of action.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways modulated by this compound derivatives and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Compound Pyrimidine-5-carbonitrile (Inhibitor) Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS VEGF VEGF (Ligand) VEGF->VEGFR2 Compound Pyrimidine-5-carbonitrile (Inhibitor) Compound->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway in angiogenesis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Compound Pyrimidine-5-carbonitrile (Inhibitor) Compound->PI3K PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Bad Bad AKT->Bad inhibits CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Apoptosis Apoptosis Bad->Apoptosis

Caption: The PI3K/AKT signaling pathway.

PIM1_Pathway PIM1 PIM-1 Kinase Bad Bad PIM1->Bad phosphorylates & inactivates Cdc25A Cdc25A PIM1->Cdc25A phosphorylates & activates Compound 4-oxo-pyrimidine-5-carbonitrile (Inhibitor) Compound->PIM1 Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits CellCycle Cell Cycle Progression Cdc25A->CellCycle

Caption: Role of PIM-1 Kinase in cell survival.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Lead Lead Compound Identification Cytotoxicity->Lead EnzymeAssay Enzyme Inhibition Assay (e.g., Kinase Assay) EnzymeAssay->Lead PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) Correlation In Vitro-In Vivo Correlation Analysis PathwayAnalysis->Correlation Toxicity Toxicity Studies Efficacy Efficacy Studies (e.g., Xenograft Model) Toxicity->Efficacy Efficacy->Correlation Synthesis Compound Synthesis (4-oxo-5H-pyrimidine- 5-carbonitrile) Synthesis->Cytotoxicity Synthesis->EnzymeAssay Lead->PathwayAnalysis Lead->Toxicity

Caption: Drug discovery workflow.

References

Benchmarking a Novel 4-oxo-pyrimidine-5-carbonitrile Derivative Against Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer performance of a novel 4-oxo-pyrimidine-5-carbonitrile derivative, designated as Compound 11b, against established standard anticancer drugs, Erlotinib and Doxorubicin. The data presented is compiled from preclinical studies to offer a comprehensive evaluation of its potential as a therapeutic agent.

Executive Summary

Compound 11b, a novel pyrimidine-5-carbonitrile derivative, demonstrates significant potential as an anticancer agent, particularly through its potent inhibition of the Epidermal Growth Factor Receptor (EGFR). This guide outlines its performance in key preclinical assays, comparing its efficacy against Erlotinib, a well-established EGFR inhibitor, and Doxorubicin, a widely used chemotherapeutic agent. The findings suggest that Compound 11b exhibits superior or comparable activity in several cancer cell lines and demonstrates a clear mechanism of action involving cell cycle arrest and apoptosis induction.

Data Presentation: Quantitative Performance

The in vitro cytotoxic activity of Compound 11b and the standard anticancer drugs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.

CompoundHCT-116 (Colon Cancer) IC50 (µM)HepG-2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Compound 11b 3.373.044.142.4
Erlotinib ----
Doxorubicin 24.3014.72--

Note: Direct comparative IC50 values for Erlotinib in these specific studies were not available in the provided search results. Doxorubicin data is from a separate study for general comparison of cytotoxicity.

Further investigation into the mechanism of action of Compound 11b focused on its ability to inhibit EGFR, a key driver of tumor growth. Its inhibitory activity was assessed against both the wild-type (WT) EGFR and the T790M mutant, which is a common mechanism of resistance to EGFR inhibitors.

CompoundEGFR WT IC50 (µM)EGFR T790M IC50 (µM)
Compound 11b 0.094.03
Erlotinib --

Note: Specific IC50 values for Erlotinib in the same assay were not detailed in the provided search results, however, Compound 11b was reported to be more active.

Mechanism of Action: Signaling Pathways and Cellular Effects

Compound 11b exerts its anticancer effects primarily through the inhibition of the EGFR signaling pathway. By blocking the tyrosine kinase activity of EGFR, it prevents downstream signaling cascades that promote cell proliferation and survival. In contrast, Doxorubicin acts through a different mechanism, primarily by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.

EGFR Inhibition and Downstream Signaling

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Compound 11b and Erlotinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P EGF EGF (Ligand) EGF->EGFR Compound_11b Compound 11b Compound_11b->EGFR Inhibits Kinase Activity Erlotinib Erlotinib Erlotinib->EGFR ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Cellular Effects of Compound 11b

Studies have shown that inhibition of EGFR by Compound 11b leads to significant downstream cellular effects, including:

  • Cell Cycle Arrest: Compound 11b was found to arrest the cell cycle at the G2/M phase in HCT-116, HepG-2, and MCF-7 cells. This prevents cancer cells from proceeding through mitosis and dividing.

  • Induction of Apoptosis: The compound induces programmed cell death (apoptosis). This was confirmed by an increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. Compound 11b was shown to upregulate caspase-3 levels by 6.5-fold in HepG-2 cells compared to the control.

The following diagram illustrates the experimental workflow for assessing these cellular effects.

Experimental_Workflow cluster_assays Cellular Assays start Cancer Cell Culture treatment Treatment with Compound 11b start->treatment incubation Incubation treatment->incubation cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis caspase Caspase-3 Activity incubation->caspase results Data Analysis: - % of cells in each phase - % of apoptotic cells - Caspase-3 fold change cell_cycle->results apoptosis->results caspase->results

Caption: Experimental Workflow for Cellular Assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compounds on the viability of cancer cells.

  • Cell Seeding: Human cancer cell lines (HCT-116, HepG-2, MCF-7, and A549) are seeded in 96-well plates at a density of 5x10^4 to 1x10^5 cells/mL and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of Compound 11b, Erlotinib, or Doxorubicin for 48-72 hours. A control group with no drug treatment is also included.

  • MTT Addition: After the incubation period, 15 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Incubation: The plates are incubated for an additional 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves generated from the absorbance data.

EGFR Kinase Inhibition Assay (HTRF Assay)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

  • Reagent Preparation: Recombinant human EGFR (wild-type or T790M mutant) enzyme, a biotinylated peptide substrate, ATP, and the test compounds are prepared in a kinase assay buffer.

  • Kinase Reaction: The EGFR enzyme is incubated with different concentrations of the test compounds. The kinase reaction is initiated by adding the peptide substrate and ATP.

  • Detection: After a set incubation time, a detection solution containing europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added. If the substrate is phosphorylated by EGFR, the antibody binds to the phosphorylated site, bringing the europium and streptavidin-XL665 into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.

  • Signal Measurement: The HTRF (Homogeneous Time-Resolved Fluorescence) signal is measured using a plate reader. The signal is inversely proportional to the kinase activity.

  • IC50 Calculation: The IC50 values are determined from the dose-response curves of the HTRF signal.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the IC50 concentration of Compound 11b for 48 hours.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is used to eliminate RNA to ensure only DNA is stained.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of individual cells is measured, and the data is used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the IC50 concentration of Compound 11b for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are used to differentiate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key marker of apoptosis.

  • Cell Lysis: Cells treated with Compound 11b are lysed to release their intracellular contents.

  • Substrate Addition: The cell lysate is incubated with a caspase-3-specific substrate that is conjugated to a colorimetric or fluorometric reporter molecule.

  • Signal Detection: If caspase-3 is active in the lysate, it will cleave the substrate, releasing the reporter molecule. The resulting color change or fluorescence is measured using a spectrophotometer or fluorometer.

  • Quantification: The level of caspase-3 activity is proportional to the signal intensity and is often expressed as a fold change relative to untreated control cells.

Confirming Cellular Target Engagement of 4-oxo-5H-pyrimidine-5-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing that a novel compound reaches and interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental approaches for confirming the target engagement of 4-oxo-5H-pyrimidine-5-carbonitrile-based compounds, a scaffold found in a variety of kinase inhibitors.

This document outlines the principles and methodologies of two widely used target engagement techniques: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling (PAL). We will explore how these methods can be applied to characterize the interaction of pyrimidine-5-carbonitrile derivatives with their putative targets, such as PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR). Furthermore, we will present comparative data for representative compounds and alternative inhibitors.

Key Target Engagement Methodologies

Confirmation of direct binding between a small molecule and its protein target in a cellular environment provides crucial evidence for its mechanism of action.[1][2][3] CETSA and Photoaffinity Labeling are powerful techniques to achieve this.[4][5][6][7][8]

Cellular Thermal Shift Assay (CETSA) is a biophysical method that relies on the principle of ligand-induced thermal stabilization of the target protein.[3] The binding of a compound to its target protein alters the protein's stability, typically increasing its resistance to heat-induced denaturation. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures.[9][10][11][12][13]

Photoaffinity Labeling (PAL) is a chemical biology technique that utilizes a photoreactive version of the compound of interest to covalently label its target protein upon photoactivation.[4][5][6][7][8] This method provides direct evidence of a physical interaction between the compound and its target. The labeled protein can then be identified and quantified using various analytical techniques, such as mass spectrometry.

Comparative Analysis of Target Engagement

The this compound scaffold is a key component of several reported kinase inhibitors, including those targeting PIM-1 and EGFR.[14][15][16][17][18] Below, we present a comparative analysis of hypothetical target engagement data for a representative this compound derivative against its intended target, alongside alternative inhibitors.

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase implicated in cell proliferation and survival, making it an attractive target for cancer therapy.[14][15]

CompoundTargetAssay TypeIC50 (nM)CETSA ΔTagg (°C)
Pyrimidine Derivative 8g PIM-1Kinase Assay373+4.2
Pyrimidine Derivative 8k PIM-1Kinase Assay518+3.8
SGI-1776 (PIM Inhibitor) PIM-1Kinase Assay7+5.5
AZD1208 (PIM Inhibitor) PIM-1Kinase Assay5+6.1

Data for pyrimidine derivatives are based on published reports for 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hybrids.[14][15] CETSA data is representative.

EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and is a well-established target in oncology.[16][17][18]

CompoundTargetAssay TypeIC50 (nM)CETSA ΔTagg (°C)
Pyrimidine Derivative 11b EGFR (WT)Kinase Assay90+3.5
Pyrimidine Derivative 10b EGFR (WT)Kinase Assay8.29+4.8
Erlotinib (EGFR Inhibitor) EGFR (WT)Kinase Assay2+5.9
Gefitinib (EGFR Inhibitor) EGFR (WT)Kinase Assay27+5.2

Data for pyrimidine derivatives are based on published reports.[16][17][18] CETSA data is representative.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis start Culture Cells treat Treat with Compound or Vehicle (DMSO) start->treat heat Heat aliquots at different temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble and precipitated proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect quantify Quantify Protein (e.g., Western Blot, MS) collect->quantify plot Plot Melt Curve & Determine Tagg quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol:

  • Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with the this compound derivative or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-3 hours) at 37°C.[9]

  • Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3-5 minutes) using a thermocycler, followed by cooling to room temperature.[11][12]

  • Cell Lysis and Protein Separation: Lyse the cells (if not already lysed) using freeze-thaw cycles or lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is quantified by methods such as Western blotting, ELISA, or mass spectrometry.[12]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A shift in Tagg (ΔTagg) between the compound-treated and vehicle-treated samples indicates target engagement.

Photoaffinity Labeling (PAL) Workflow

PAL_Workflow cluster_probe Probe Incubation cluster_activation Photoactivation cluster_enrichment Enrichment & Identification cells Cells incubate Incubate Probe with Cells cells->incubate probe Photoaffinity Probe (Pyrimidine Derivative) probe->incubate crosslink Covalent Crosslinking to Target Protein incubate->crosslink uv UV Irradiation uv->crosslink lyse Cell Lysis crosslink->lyse enrich Enrichment of Labeled Proteins (e.g., via Biotin Tag) lyse->enrich identify Identification by Mass Spectrometry enrich->identify PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT activates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 4-oxo-5H-pyrimidine- 5-carbonitrile Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of 4-oxo-5H-pyrimidine-5-carbonitrile derivatives with key biological targets. This report synthesizes data from multiple studies to provide a comparative overview of their potential as enzyme inhibitors.

Comparative Analysis of Binding Affinities

The following tables summarize the in-silico and in-vitro experimental data for various this compound derivatives against different biological targets. These tables are designed to facilitate a clear comparison of the compounds' potencies.

Table 1: Comparative COX-2 Inhibitory Activity

Compound IDModification on Pyrimidine CoreBinding Energy (kcal/mol)IC50 (µM)Reference CompoundIC50 (µM)
3b 2-(benzoxazol-2-ylmethylamino)-~CelecoxibCelecoxib0.17 ± 0.01
5b 2-(4-sulfamoylphenylamino)-~CelecoxibNimesulide1.68 ± 0.22
5d 2-(4-acetamidophenylsulfonamido)-~Celecoxib--

Data synthesized from multiple sources indicating potent COX-2 inhibition by specific pyrimidine derivatives.[1][2][3]

Table 2: Comparative EGFR Inhibitory Activity

Compound IDModification on Pyrimidine CoreBinding Energy (kcal/mol)IC50 (nM)Reference CompoundIC50 (nM)
10b 2-((4-(4-chlorophenoxy)phenyl)amino)-8.29 ± 0.04Erlotinib2.83 ± 0.05
11b 2-((4-(4-methylphenoxy)phenyl)amino)-90 (EGFRWT)Erlotinib-

This table highlights derivatives showing significant inhibitory potential against EGFR, a key target in cancer therapy.[4][5]

Table 3: Comparative PIM-1 Kinase Inhibitory Activity

Compound IDModification on Pyrimidine CoreBinding Energy (kcal/mol)IC50 (nM)Reference CompoundIC50 (nM)
8g 2-thio-S-(2-oxo-2-(p-tolylamino)ethyl)-373TBB1120
8k 2-thio-S-(2-((4-fluorophenyl)amino)-2-oxoethyl)-518--
8l 2-thio-S-(2-((4-chlorophenyl)amino)-2-oxoethyl)-501--

Derivatives targeting PIM-1 Kinase, an emerging target in oncology, are presented here.[6]

Table 4: Comparative Antinociceptive Activity

Compound IDModification on Pyrimidine CoreInhibition of Abdominal Constrictions (%)Reference CompoundInhibition (%)
5b 2-(4-chlorophenyl)-6-(4-methoxyphenyl)88.6Indomethacin~76
5i 2,6-diphenyl88.0--

This table showcases the potential of these compounds in pain management.[7][8]

Experimental Protocols

The methodologies outlined below are representative of the experimental procedures followed in the cited research for molecular docking studies.

Molecular Docking Protocol for COX-2
  • Protein Preparation: The crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) is retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using software like AutoDockTools.

  • Ligand Preparation: The 3D structures of the pyrimidine derivatives are sketched using a chemical drawing tool and optimized for their geometry and energy using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The grid box is centered on the active site of the enzyme, encompassing the key amino acid residues. The docking parameters are set to default or optimized values, and multiple binding poses are generated for each ligand.

  • Analysis: The best binding pose is selected based on the lowest binding energy. The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are visualized and analyzed using software like Discovery Studio or PyMOL.

Molecular Docking Protocol for EGFR
  • Target Selection and Preparation: The X-ray crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) is obtained. The protein is prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges.

  • Ligand Preparation: The ligands are prepared by drawing the structures in a molecular editor, followed by energy minimization using a suitable computational method.

  • Grid Generation: A grid box is defined to encompass the ATP-binding site of the EGFR, including key residues like Met793.

  • Docking and Scoring: Docking is carried out using programs like MOE (Molecular Operating Environment) or AutoDock. The resulting poses are scored, and the one with the most favorable binding energy and interaction profile is selected for further analysis. The interactions with key amino acid residues in the active site are then examined.[4]

Visualizations

The following diagrams illustrate a typical experimental workflow for computational drug design and a simplified signaling pathway involving COX-2.

experimental_workflow cluster_insilico In-Silico Design & Screening cluster_synthesis Chemical Synthesis cluster_invitro In-Vitro Evaluation cluster_sar Analysis ligand_design Ligand Design & Library Generation docking Molecular Docking Simulation ligand_design->docking adme_pred ADMET Prediction docking->adme_pred synthesis Synthesis of Target Compounds adme_pred->synthesis purification Purification & Characterization synthesis->purification enzyme_assay Enzyme Inhibition Assays (e.g., COX-2, EGFR) purification->enzyme_assay cytotoxicity Cytotoxicity Assays (e.g., MTT) enzyme_assay->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis sar_analysis->ligand_design Optimization Loop

Caption: A generalized workflow for the design and evaluation of novel enzyme inhibitors.

cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 stimuli->pla2 cell_membrane Cell Membrane Phospholipids cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation cancer Cancer Progression (Angiogenesis, Proliferation) prostaglandins->cancer inhibitor 4-oxo-pyrimidine-5-carbonitrile Derivatives inhibitor->cox2

Caption: Simplified COX-2 signaling pathway and the inhibitory action of pyrimidine derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-oxo-5H-pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of 4-oxo-5H-pyrimidine-5-carbonitrile, ensuring compliance with safety regulations and minimizing environmental impact.

Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) before handling any chemical. In the absence of a specific SDS for this compound, information from the closely related tautomer, 4-hydroxypyrimidine-5-carbonitrile, and general chemical safety principles have been utilized.

I. Hazard Profile and Safety Precautions

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • This compound is a non-halogenated organic solid. It should be segregated from halogenated organic waste, inorganic waste, and reactive chemicals.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid for collecting the waste.

    • For solid waste, a high-density polyethylene (HDPE) container is suitable.

    • If the compound is in solution, use a compatible liquid waste container. Ensure the solvent is also compatible with the container material.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be clearly marked, well-ventilated, and away from sources of ignition or incompatible chemicals.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or a licensed hazardous waste contractor.

    • Ensure all required paperwork is completed accurately, including the chemical name and approximate quantity.

III. Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if dust is generated.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

IV. Data Presentation

As no specific quantitative data for disposal-related parameters (e.g., concentration limits for sewer disposal, neutralization data) were found in the available safety literature, a quantitative data table cannot be provided. The recommended disposal method is through a certified hazardous waste facility, which eliminates the need for laboratory-based quantitative treatment protocols.

V. Experimental Protocols

No specific, validated experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale were identified in the reviewed literature. Attempting to neutralize or treat this chemical without a validated protocol can be dangerous and is not recommended. The safest and most compliant method of disposal is to transfer the chemical waste to a specialized hazardous waste management facility.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste is_solid Is the waste solid or in solution? start->is_solid solid_waste Collect in a labeled, sealed container for non-halogenated organic solids. is_solid->solid_waste Solid liquid_waste Collect in a labeled, sealed container for non-halogenated organic liquids. is_solid->liquid_waste Solution storage Store in a designated satellite accumulation area. solid_waste->storage liquid_waste->storage full Is the container full? storage->full full->storage No request_pickup Arrange for disposal via your institution's EHS or a licensed hazardous waste contractor. full->request_pickup Yes end End of Disposal Process request_pickup->end

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling 4-oxo-5H-pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive operational and disposal plan for 4-oxo-5H-pyrimidine-5-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. The following procedures are based on best practices for handling similar chemical structures and should be implemented to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. Based on the potential hazards associated with similar pyrimidine and nitrile-containing compounds, the following PPE is recommended:

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for their resistance to a broad range of chemicals.[1][2][3][4] Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged or high-exposure scenarios, consider double-gloving or using thicker, chemical-specific gloves.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing or explosion.
Skin and Body Protection Laboratory coatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to protect against splashes and spills.[4] Long pants and closed-toe shoes are mandatory.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilationIf engineering controls are insufficient to maintain exposure below acceptable limits, or during activities with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Work within a properly functioning chemical fume hood or other ventilated enclosure.

    • Have an emergency plan in place, including the location of eyewash stations and safety showers.

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Handle the compound in a manner that minimizes the generation of dusts or aerosols.

    • Use compatible equipment and containers to prevent reactions.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect human health and the environment. All waste must be handled in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a clearly labeled, sealed container.

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

    • Sharps: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of all chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction post_decon Decontaminate Work Area handling_reaction->post_decon disp_segregate Segregate Waste handling_reaction->disp_segregate post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.